molecular formula C6H9N3OS B1334534 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine CAS No. 383131-87-1

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1334534
CAS No.: 383131-87-1
M. Wt: 171.22 g/mol
InChI Key: OPDRNIZRTJOIEJ-UHFFFAOYSA-N
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Description

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (CAS 383131-87-1) is a high-purity chemical building block offered to early-discovery researchers. This compound features a molecular formula of C 6 H 9 N 3 OS and a molecular weight of 171.22 g/mol . The 2-amino-1,3,4-thiadiazole scaffold is a recognized privileged structure in medicinal chemistry, known for its significant potential in developing promising antimicrobial agents . Its broad utility stems from the strong aromaticity and in vivo stability of the thiadiazole ring, as well as the presence of the =N–C–S– moiety, which is often associated with diverse biological activities . Furthermore, the tetrahydrofuran-2-yl substituent is a moiety of interest in drug discovery, as demonstrated by related compounds reported to possess selective antiviral activity . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for confirming product identity and purity to suit their specific experimental needs.

Properties

IUPAC Name

5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3OS/c7-6-9-8-5(11-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDRNIZRTJOIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399153
Record name 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
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Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383131-87-1
Record name 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(oxolan-2-yl)-1,3,4-thiadiazol-2-amine
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Foundational & Exploratory

In-Depth Technical Guide: 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a foundational guide. Comprehensive experimental data for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is limited in publicly accessible literature. The information presented herein is based on established knowledge of analogous 1,3,4-thiadiazole derivatives and general chemical principles. Further experimental validation is requisite for definitive characterization.

Executive Summary

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group and a tetrahydrofuran moiety. The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of a saturated tetrahydrofuran ring introduces a three-dimensional structural element that can influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its interaction with biological targets. This guide provides an overview of its core chemical properties, a generalized synthetic approach, and explores its potential biological significance based on related structures.

Core Chemical Properties

Quantitative experimental data for this compound is not extensively available. The following table summarizes the basic molecular identifiers and calculated properties.

PropertyValueSource
Molecular Formula C₆H₉N₃OSCommercial Supplier Data
Molecular Weight 171.22 g/mol Commercial Supplier Data
CAS Number 383131-87-1Commercial Supplier Data

Note: Properties such as melting point, boiling point, and solubility require experimental determination.

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a general and plausible synthetic route can be extrapolated from established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The most common approach involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent.

General Synthetic Pathway

The synthesis would likely proceed via a two-step process:

  • Formation of Tetrahydrofuran-2-carbonyl thiosemicarbazide: Reaction of tetrahydrofuran-2-carboxylic acid (or its corresponding acyl chloride or ester) with thiosemicarbazide.

  • Cyclization to the 1,3,4-thiadiazole ring: Acid-catalyzed cyclization of the resulting acylthiosemicarbazide intermediate.

Postulated Experimental Protocol

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or a strong acid catalyst (e.g., concentrated sulfuric acid)

  • Appropriate solvents (e.g., dry toluene, dioxane)

  • Neutralizing agent (e.g., saturated sodium bicarbonate solution)

  • Purification media (e.g., silica gel for column chromatography)

Procedure:

  • Acylthiosemicarbazide Formation: A mixture of equimolar amounts of tetrahydrofuran-2-carboxylic acid and thiosemicarbazide would be heated under reflux in a suitable solvent.

  • Cyclization: After formation of the intermediate, a dehydrating/cyclizing agent such as phosphorus oxychloride or concentrated sulfuric acid would be added cautiously, and the reaction mixture would be heated to effect ring closure.

  • Work-up: Upon completion, the reaction mixture would be cooled and carefully quenched with ice-water. The resulting mixture would be neutralized to precipitate the crude product.

  • Purification: The crude solid would be filtered, washed, and purified by recrystallization from a suitable solvent or by column chromatography to yield the final product.

Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the broader class of 2-amino-1,3,4-thiadiazole derivatives has been extensively investigated for various therapeutic applications.

Anticancer Activity

Numerous 5-substituted-2-amino-1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity.[1][2] These compounds are known to target various components of cancer cell signaling pathways. A plausible mechanism of action could involve the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Below is a generalized diagram illustrating a potential logic flow for the investigation of the anticancer properties of a novel 1,3,4-thiadiazole derivative.

Anticancer_Activity_Investigation cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Evaluation Compound 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Compound->Cytotoxicity Evaluate Target_Enzyme Target Enzyme Inhibition (e.g., Kinase, Topoisomerase) Cytotoxicity->Target_Enzyme If Active Cell_Cycle Cell Cycle Analysis Target_Enzyme->Cell_Cycle Investigate Mechanism Apoptosis Apoptosis Induction Target_Enzyme->Apoptosis Pathway_Analysis Signaling Pathway Modulation (e.g., Western Blot) Apoptosis->Pathway_Analysis Xenograft Xenograft Tumor Models Pathway_Analysis->Xenograft Validate in vivo

Caption: Workflow for Investigating Anticancer Potential.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many antimicrobial agents. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The title compound could be screened against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum.

Conclusion and Future Directions

This compound represents an under-explored molecule with potential for applications in drug discovery, drawing from the established biological significance of the 1,3,4-thiadiazole scaffold. The immediate research priorities should be the development of a robust and validated synthetic protocol, followed by a thorough characterization of its physicochemical properties. Subsequently, comprehensive screening for biological activities, particularly anticancer and antimicrobial effects, is warranted. Mechanistic studies to elucidate its mode of action at a molecular level would be a critical next step should promising activity be identified. The presence of the tetrahydrofuran moiety offers opportunities for stereoselective synthesis and investigation of enantiomeric-specific biological activities.

References

An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (CAS Number: 383131-87-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. The information presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a 2-amino-1,3,4-thiadiazole core substituted with a tetrahydrofuran ring. The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific molecule is not widely published, properties can be predicted based on its structural similarity to other 2-amino-5-substituted-1,3,4-thiadiazoles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 383131-87-1Chemical Abstracts Service
Molecular Formula C₆H₉N₃OSCalculated
Molecular Weight 171.22 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in DMSO and DMF (Predicted)Inferred from related compounds
LogP Not available-

Synthesis and Experimental Protocols

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles typically involves the cyclization of a carboxylic acid derivative with thiosemicarbazide. Below is a plausible synthetic route and a detailed experimental protocol for the preparation of this compound.

Synthetic Scheme

The most common method for the synthesis of this class of compounds is the acid-catalyzed condensation and cyclization of tetrahydrofuran-2-carboxylic acid with thiosemicarbazide.

Synthesis_Scheme reactant1 Tetrahydrofuran-2-carboxylic acid reagents H₂SO₄ or PPA Heat reactant2 Thiosemicarbazide product This compound reagents->product

Caption: General synthetic route for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Thiosemicarbazide

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice-cold water

  • Ammonium hydroxide solution (10%)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine equimolar amounts of tetrahydrofuran-2-carboxylic acid and thiosemicarbazide.

  • Acid Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid to the mixture with continuous stirring. The reaction is exothermic, so cooling may be necessary.

  • Heating: Heat the reaction mixture to 80-100 °C under reflux for 2-4 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-cold water.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% ammonium hydroxide solution until the pH is approximately 7-8. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Drying: Dry the purified product in a vacuum oven.

Spectral Data

The structural confirmation of the synthesized compound relies on various spectroscopic techniques. The expected spectral data are outlined below based on the analysis of similar structures.

Table 2: Predicted Spectral Data for this compound

TechniqueExpected Peaks and Assignments
¹H NMR (DMSO-d₆)δ (ppm): ~7.2 (s, 2H, -NH₂), ~5.0 (t, 1H, CH of THF), ~3.9-3.7 (m, 2H, -O-CH₂ of THF), ~2.2-1.9 (m, 4H, other CH₂ of THF)
¹³C NMR (DMSO-d₆)δ (ppm): ~168 (C=N of thiadiazole), ~155 (C-NH₂ of thiadiazole), ~75 (CH of THF), ~68 (-O-CH₂ of THF), ~30 and ~25 (other CH₂ of THF)
IR (KBr)ν (cm⁻¹): ~3300-3100 (N-H stretching), ~2950 (C-H stretching), ~1620 (C=N stretching), ~1550 (N-H bending)
Mass Spec. (ESI)m/z: 172.05 [M+H]⁺

Potential Biological Activities and Mechanism of Action

The 2-amino-1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous compounds with a diverse range of biological activities. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[1]

Anticancer and Enzyme Inhibition Potential

A notable mechanism of action for some anticancer 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine monophosphate dehydrogenase (IMPDH).[2] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[2] Inhibition of IMPDH can lead to the depletion of the guanine nucleotide pool, thereby arresting cell proliferation.[2]

IMPDH_Inhibition_Pathway IMP Inosine Monophosphate (IMP) XMP Xanthosine Monophosphate (XMP) IMP->XMP NAD⁺ → NADH + H⁺ GMP Guanosine Monophosphate (GMP) XMP->GMP GDP Guanosine Diphosphate (GDP) GMP->GDP GTP Guanosine Triphosphate (GTP) GDP->GTP DNA_RNA DNA/RNA Synthesis GTP->DNA_RNA Inhibitor 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine (Potential Inhibitor) IMPDH IMPDH Inhibitor->IMPDH

Caption: Potential mechanism of action via IMPDH inhibition.

Antimicrobial Properties

The 2-amino-1,3,4-thiadiazole moiety is also a known pharmacophore in the design of antimicrobial agents.[1] These compounds can exhibit activity against a range of bacteria and fungi. The exact mechanism can vary, but it is often related to the disruption of essential cellular processes in the microorganisms.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and insights into its potential biological activities. Further experimental validation is necessary to fully elucidate the pharmacological profile of this compound.

References

An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide covers its chemical identity, synthesis, and potential biological significance, drawing from established methodologies for analogous structures.

Chemical Structure and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₉N₃OS
Molecular Weight 171.22 g/mol
CAS Number 383131-87-1[1]

Synthesis

The synthesis of this compound typically proceeds through a well-established route for 2-amino-5-substituted-1,3,4-thiadiazoles. This involves the cyclization of a corresponding acylthiosemicarbazide, which is itself formed from the reaction of a carboxylic acid derivative with thiosemicarbazide.

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • Formation of the Thiosemicarbazide Intermediate: Tetrahydrofuran-2-carboxylic acid (or its corresponding acyl chloride or ester) is reacted with thiosemicarbazide to form N-(aminothioxomethyl)-tetrahydrofuran-2-carboxamide.

  • Cyclization to the 1,3,4-Thiadiazole: The thiosemicarbazide intermediate is then cyclized, typically under acidic conditions, to yield the final product, this compound.

G Tetrahydrofuran-2-carboxylic Acid Tetrahydrofuran-2-carboxylic Acid Acylthiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Tetrahydrofuran-2-carboxylic Acid->Acylthiosemicarbazide Intermediate Reaction Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide Intermediate Reaction This compound This compound Acylthiosemicarbazide Intermediate->this compound Cyclization (Acid-catalyzed)

General Synthetic Workflow
Detailed Experimental Protocol (Prophetic)

The following is a prophetic experimental protocol based on established methods for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.[2][3][4]

Step 1: Synthesis of N-(aminothioxomethyl)-tetrahydrofuran-2-carboxamide

  • To a solution of tetrahydrofuran-2-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol, add thiosemicarbazide (1 equivalent).

  • A catalytic amount of a dehydrating agent or coupling agent may be employed.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the acylthiosemicarbazide intermediate.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the intermediate can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

Step 2: Cyclization to this compound

  • The crude N-(aminothioxomethyl)-tetrahydrofuran-2-carboxamide from Step 1 is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPE).[2][4]

  • The mixture is stirred, often with cooling initially, and then allowed to react at room temperature or with gentle heating for a specified period.

  • The reaction is quenched by carefully pouring the mixture onto crushed ice.

  • The pH of the solution is then adjusted to be neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water.[5]

Expected Data:

Spectroscopic Data (Expected) Characteristic Features
¹H NMR Signals corresponding to the tetrahydrofuran ring protons and the amine protons of the thiadiazole ring.
¹³C NMR Resonances for the carbons of the tetrahydrofuran ring and the two distinct carbons of the 1,3,4-thiadiazole ring.
IR (Infrared Spectroscopy) Characteristic absorption bands for N-H stretching (amine), C=N stretching (thiadiazole ring), and C-S stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol ).

Potential Biological Activity

Derivatives of 2-amino-1,3,4-thiadiazole are a well-known class of heterocyclic compounds that exhibit a wide range of pharmacological activities.[7][8] Although specific biological data for this compound is not extensively documented, the core scaffold is associated with several therapeutic areas.

Antimicrobial Activity: Many 2-amino-1,3,4-thiadiazole derivatives have been reported to possess antibacterial and antifungal properties.[6][7][8][9][10] The activity is often influenced by the nature of the substituent at the 5-position of the thiadiazole ring.

Anticancer Activity: This class of compounds has also been investigated for its potential as anticancer agents.[11][12][13][14] The proposed mechanisms of action can be diverse, including the inhibition of various enzymes crucial for cancer cell proliferation.

The presence of the tetrahydrofuran moiety may influence the compound's pharmacokinetic properties, such as solubility and membrane permeability, which are critical for drug development.

G cluster_0 Core Scaffold cluster_1 Potential Biological Activities 2-Amino-1,3,4-Thiadiazole 2-Amino-1,3,4-Thiadiazole Antimicrobial Antimicrobial 2-Amino-1,3,4-Thiadiazole->Antimicrobial Exhibits Anticancer Anticancer 2-Amino-1,3,4-Thiadiazole->Anticancer Exhibits

Biological Relevance of the Core Scaffold

Conclusion

This compound is a molecule with a well-defined and accessible synthetic route based on established chemical principles. The 2-amino-1,3,4-thiadiazole core is a recognized pharmacophore, suggesting that this compound could be a valuable candidate for further investigation in drug discovery programs, particularly in the areas of antimicrobial and anticancer research. Further experimental studies are warranted to fully elucidate its specific biological properties and potential therapeutic applications.

References

Biological Activity of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a significant lack of specific biological activity data for the compound 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. While the 1,3,4-thiadiazole core is a well-established pharmacophore with a broad range of documented biological activities, experimental data for the specific derivative bearing a 5-(Tetrahydrofuran-2-yl) substituent is not currently available in the public domain. This guide, therefore, will focus on the known biological activities of structurally related 1,3,4-thiadiazole derivatives to provide a predictive framework and potential avenues for future research on the target compound.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocyclic moiety containing one sulfur and two nitrogen atoms. This scaffold is a prominent feature in a multitude of medicinally important compounds, owing to its favorable physicochemical properties and its ability to engage in various biological interactions. Derivatives of 1,3,4-thiadiazole have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory activities. The biological profile of these derivatives is highly dependent on the nature and position of the substituents on the thiadiazole ring.

Predicted Biological Activities of this compound

Based on the known activities of related compounds, this compound could potentially exhibit several biological activities. The presence of the 2-amino group is a common feature in many bioactive 1,3,4-thiadiazoles, while the tetrahydrofuran moiety at the 5-position may influence the compound's solubility, pharmacokinetic profile, and target-binding interactions.

Potential Antimicrobial Activity

A vast number of 2-amino-5-substituted-1,3,4-thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. These compounds often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Hypothetical Experimental Workflow for Antimicrobial Screening:

cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Compound Test Compound (this compound) DMSO DMSO Stock Solution Compound->DMSO Dissolve MIC MIC Determination (Broth Microdilution) DMSO->MIC Strains Bacterial & Fungal Strains Strains->MIC MBC_MFC MBC/MFC Determination MIC->MBC_MFC Data Collect Data MBC_MFC->Data Comparison Compare with Standard Antibiotics Data->Comparison

Caption: Workflow for antimicrobial activity screening.

Potential Anticancer Activity

The 1,3,4-thiadiazole scaffold is present in several compounds that have demonstrated potent anticancer activity. The proposed mechanisms of action are diverse and include inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as induction of apoptosis.

Potential Signaling Pathway Involvement in Cancer:

Compound 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Apoptosis Apoptosis Induction Compound->Apoptosis CellCycle Cell Cycle Arrest Compound->CellCycle Proliferation Tumor Cell Proliferation Kinase->Proliferation Promotes Apoptosis->Proliferation Inhibits CellCycle->Proliferation Inhibits

Caption: Potential anticancer mechanisms of action.

Proposed Experimental Protocols

While no specific protocols for the named compound exist, the following are generalized methodologies that would be appropriate for its initial biological evaluation, based on protocols used for similar 1,3,4-thiadiazole derivatives.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Methodology:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Summary and Future Directions

Table 1: Predicted Biological Activities and Potential Molecular Targets

Biological ActivityPotential Molecular Target(s)Rationale based on 1,3,4-Thiadiazole Derivatives
AntibacterialDihydrofolate reductase, DNA gyrase, Cell wall synthesis enzymesMany 2-amino-1,3,4-thiadiazoles exhibit broad-spectrum antibacterial activity.
AntifungalLanosterol 14α-demethylase, Ergosterol biosynthesisThe thiadiazole scaffold is present in several antifungal agents.
AnticancerTyrosine kinases, Topoisomerases, TubulinNumerous derivatives have shown potent cytotoxicity against various cancer cell lines.
Anti-inflammatoryCyclooxygenase (COX), Lipoxygenase (LOX)Some 1,3,4-thiadiazoles have demonstrated anti-inflammatory properties.

An In-depth Technical Guide to the Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine and its derivatives. The 1,3,4-thiadiazole scaffold is a significant pharmacophore, and compounds bearing this moiety are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document outlines the core synthetic strategies, detailed experimental protocols, and presents key data in a structured format to facilitate research and development in this area.

General Synthetic Strategies

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry. The most common and versatile approach involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivatives.[1][2] This reaction is typically promoted by a dehydrating agent or a catalyst.

Several methods have been successfully employed for the synthesis of analogous compounds:

  • Acid-Catalyzed Cyclization: The reaction of a carboxylic acid with thiosemicarbazide in the presence of a strong acid such as concentrated sulfuric acid or polyphosphoric acid is a widely used method.[3][4]

  • Reaction with Acyl Chlorides: The corresponding acyl chloride can be reacted with thiosemicarbazide to form an intermediate that subsequently cyclizes to the desired 1,3,4-thiadiazole.[3]

  • Solid-Phase Synthesis: A method involving the grinding of thiosemicarbazide, a carboxylic acid, and phosphorus pentachloride at room temperature has been reported to be efficient and high-yielding.[5]

  • One-Pot Synthesis using Polyphosphate Ester (PPE): A modern approach utilizes PPE to facilitate the one-pot reaction between a carboxylic acid and thiosemicarbazide, avoiding the use of harsh or toxic reagents like POCl₃ or SOCl₂.[2][6]

For the synthesis of the target compound, this compound, the reaction of tetrahydrofuran-2-carboxylic acid or its activated form with thiosemicarbazide is the most direct route.

Experimental Protocols

The following section provides a detailed, plausible experimental protocol for the synthesis of this compound, based on established methodologies for similar 1,3,4-thiadiazole derivatives.

Method 1: Acid-Catalyzed Cyclization using Polyphosphoric Acid [3]

  • Materials:

    • Tetrahydrofuran-2-carboxylic acid

    • Thiosemicarbazide

    • Polyphosphoric acid (PPA)

    • Water

    • Ammonium hydroxide solution

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiosemicarbazide (1 molar equivalent) and tetrahydrofuran-2-carboxylic acid (1.1 molar equivalents).

    • To this mixture, add polyphosphoric acid (a sufficient amount to ensure stirring).

    • Heat the reaction mixture with stirring to approximately 100-120°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

    • Neutralize the acidic solution with a concentrated ammonium hydroxide solution until the pH is alkaline, leading to the precipitation of the crude product.

    • Filter the precipitate, wash it thoroughly with cold water, and dry it.

    • Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure this compound.

Method 2: One-Pot Synthesis using Polyphosphate Ester (PPE) [2][6]

  • Materials:

    • Tetrahydrofuran-2-carboxylic acid

    • Thiosemicarbazide

    • Polyphosphate ester (PPE)

    • Chloroform

    • 10% Hydrochloric acid solution

    • Sodium bicarbonate solution

  • Procedure:

    • Dissolve tetrahydrofuran-2-carboxylic acid (1 molar equivalent) and thiosemicarbazide (1 molar equivalent) in chloroform in a reaction vessel.

    • Add polyphosphate ester (PPE) to the mixture.

    • Stir the reaction mixture at a specified temperature (e.g., reflux) for a designated period, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture.

    • Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid.

    • If the product precipitates, it can be filtered off. If the product remains in the organic layer, the layers are separated. The aqueous layer can be extracted with chloroform.

    • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical quantitative data that would be collected for the characterization of the synthesized this compound derivatives. The values presented are hypothetical and serve as a template for experimental data logging.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
This compoundC₆H₉N₃OS171.22

Table 2: Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)
This compound

Note: The specific shifts and peaks will need to be determined experimentally.

Mandatory Visualizations

Diagram 1: General Synthetic Pathway

G cluster_reactants Reactants cluster_product Product THF_acid Tetrahydrofuran-2-carboxylic Acid Thiadiazole This compound THF_acid->Thiadiazole Cyclization (e.g., PPA or PPE) Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiadiazole

A diagram illustrating the general synthetic route to the target compound.

Diagram 2: Experimental Workflow

G start Start mixing Mix Reactants: - Tetrahydrofuran-2-carboxylic Acid - Thiosemicarbazide - Catalyst (e.g., PPA) start->mixing reaction Heat and Stir (e.g., 100-120°C, 1-2h) mixing->reaction workup Quench with Ice/Water Neutralize with NH4OH reaction->workup filtration Filter Precipitate workup->filtration purification Recrystallize from Ethanol filtration->purification characterization Characterize Product: - MP, NMR, IR, MS purification->characterization end End characterization->end

A flowchart of the key steps in the experimental synthesis process.

References

Unraveling the Potential Mechanism of Action of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide Based on Analog Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature lacks specific data on the mechanism of action for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. This guide, therefore, extrapolates potential mechanisms based on the well-documented biological activities of the broader class of 2-amino-1,3,4-thiadiazole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for further investigation.

Introduction

The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] Derivatives of 2-amino-1,3,4-thiadiazole, in particular, have demonstrated a wide spectrum of biological effects, including antimicrobial, antifungal, anticancer, and antiviral properties.[4][5][6][7] The subject of this guide, this compound, incorporates a tetrahydrofuran moiety, a common structural motif in natural products and pharmacologically active compounds that can influence solubility, bioavailability, and target interactions. This document aims to provide a comprehensive overview of the potential mechanisms of action of this specific compound by examining the established biological targets and signaling pathways of its structural analogs.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research on the 2-amino-1,3,4-thiadiazole core, this compound could potentially exhibit the following activities through various mechanisms:

Antimicrobial and Antifungal Activity

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in the development of novel antimicrobial and antifungal agents.[1][2][4] The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition: A plausible mechanism is the inhibition of crucial enzymes in microbial metabolic pathways. For instance, some derivatives have been suggested to interfere with folic acid metabolism, acting as competitive inhibitors of p-aminobenzoic acid, similar to sulfonamide drugs.[8] The sulfur atom in the thiadiazole ring can enhance liposolubility, facilitating passage through microbial cell membranes.[3]

  • Beta-Lactamase Inhibition: Certain 2-amino-1,3,4-thiadiazole derivatives have been investigated as inhibitors of β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.[9]

  • Disruption of Fungal Cell Wall Integrity: The antifungal action of some thiadiazole derivatives has been linked to the disruption of the fungal cell wall, a structure essential for viability.[10]

Quantitative Data for Analogous Compounds:

Compound ClassOrganismActivity MetricValueReference
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amineS. aureusMIC20-28 µg/mL[4]
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amineB. subtilisMIC20-28 µg/mL[4]
2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivativeS. aureusMIC62.5 µg/mL[4]
5-(Aryl)-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleCandida spp.-Higher than fluconazole[11]
Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[6][12][13][14]

Potential Mechanisms:

  • Inhibition of Signaling Pathways: One of the key mechanisms identified is the inhibition of the extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade in cell proliferation and survival.[15] Inhibition of this pathway can lead to cell cycle arrest.

  • Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[14]

  • Enzyme Inhibition: These compounds can target various enzymes crucial for cancer cell survival, including topoisomerase II, histone deacetylases (HDACs), and various kinases.[12][13]

  • Cell Cycle Arrest: Studies have demonstrated that some derivatives can cause cell cycle arrest, particularly in the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[14][15]

Quantitative Data for Analogous Compounds:

CompoundCell LineActivity MetricValueReference
2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT)A549 (Lung Carcinoma)-Growth Inhibition[15][16]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Cancer)IC502.44 µM[6][12]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)IC5023.29 µM[6][12]
Antiviral Activity

The 2-amino-1,3,4-thiadiazole scaffold has also been explored for its antiviral properties, particularly against human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV).[5]

Potential Mechanisms:

  • Enzyme Inhibition: A primary antiviral mechanism is the inhibition of viral enzymes. For instance, derivatives have been shown to inhibit HCMV polymerase.[5] The thiadiazole ring can act as a bioisostere of pyrimidine, a component of nucleosides, potentially interfering with viral nucleic acid synthesis.[5]

Experimental Protocols

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using appropriate growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Protocol for Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control.

Visualizations

Potential Anticancer Signaling Pathway

anticancer_pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Thiadiazole 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine (Potential Inhibitor) Thiadiazole->ERK Inhibition Proliferation Cell Proliferation Survival Transcription_Factors->Proliferation

Caption: Potential inhibition of the ERK signaling pathway by 2-amino-1,3,4-thiadiazole derivatives.

General Experimental Workflow for Biological Evaluation

experimental_workflow Start Compound Synthesis 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine Screening Primary Biological Screening (e.g., Antimicrobial, Anticancer) Start->Screening Hit_Identified Active Compound Identified? Screening->Hit_Identified MoA_Studies Mechanism of Action Studies Hit_Identified->MoA_Studies Yes Stop End of Study Hit_Identified->Stop No Enzyme_Assays Enzyme Inhibition Assays MoA_Studies->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (e.g., Cell Cycle, Apoptosis) MoA_Studies->Cell_Based_Assays In_Vivo In Vivo Studies (Animal Models) Enzyme_Assays->In_Vivo Cell_Based_Assays->In_Vivo End Lead Compound for Further Development In_Vivo->End

Caption: A generalized workflow for the biological evaluation of a novel 2-amino-1,3,4-thiadiazole derivative.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be elucidated, the extensive body of research on the 2-amino-1,3,4-thiadiazole scaffold provides a strong foundation for postulating its potential biological activities. It is plausible that this compound could exhibit antimicrobial, antifungal, and anticancer properties through the inhibition of key enzymes and modulation of critical cellular signaling pathways. The presence of the tetrahydrofuran moiety may enhance its pharmacokinetic properties and target engagement.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. In vitro screening against a panel of microbial strains and cancer cell lines would be the initial step, followed by detailed mechanism of action studies for any identified activities. Such investigations will be crucial to validate the therapeutic potential of this novel compound and to guide the design of next-generation 1,3,4-thiadiazole-based therapeutic agents.

References

In-depth Technical Guide: Solubility Profile of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of the heterocyclic compound 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. Due to the limited availability of direct quantitative solubility data for this specific molecule in public literature, this document focuses on the theoretical considerations of its solubility based on its structural features and the general properties of related thiadiazole derivatives. Furthermore, it outlines detailed experimental protocols for determining both the kinetic and thermodynamic solubility of this compound in various solvents, which is a critical step in early-stage drug discovery and development. This guide is intended to equip researchers with the necessary information to effectively assess the solubility of this compound and similar compounds in a laboratory setting.

Introduction to this compound

This compound is a heterocyclic compound featuring a 1,3,4-thiadiazole ring substituted with an amino group and a tetrahydrofuran ring.[1] The 1,3,4-thiadiazole moiety is a common scaffold in medicinal chemistry, known to be present in compounds with a wide range of biological activities. The solubility of such compounds is a paramount physicochemical property that influences their absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately their therapeutic efficacy.

Molecular Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₉N₃OS

  • Molecular Weight: 171.22 g/mol [1]

  • Key Structural Features:

    • 1,3,4-Thiadiazole Ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. This ring system can participate in various non-covalent interactions.

    • Amino Group (-NH₂): A polar functional group capable of acting as both a hydrogen bond donor and acceptor, which can enhance aqueous solubility.[2]

    • Tetrahydrofuran Ring: A saturated five-membered cyclic ether. While the ether oxygen can act as a hydrogen bond acceptor, the overall aliphatic nature of the ring can contribute to lipophilicity.

Theoretical Solubility Profile

The solubility of this compound in a given solvent is governed by the principle of "like dissolves like."[3] This means its solubility will be highest in solvents with similar polarity.

  • Aqueous Solubility: The presence of the polar amino group and the nitrogen and sulfur heteroatoms in the thiadiazole ring suggests the potential for hydrogen bonding with water molecules, which would favor aqueous solubility.[2][3] However, the non-polar hydrocarbon portions of the tetrahydrofuran ring may counteract this effect. The overall aqueous solubility is therefore expected to be moderate and highly pH-dependent due to the basic nature of the amino group. At lower pH, the amino group will be protonated, increasing polarity and likely enhancing aqueous solubility.

  • Organic Solvent Solubility: The compound is expected to exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of solvating a wide range of organic molecules.[4] Solubility in polar protic solvents such as ethanol and methanol is also anticipated to be significant due to the potential for hydrogen bonding. In non-polar solvents like hexane, the solubility is predicted to be low.

Quantitative Solubility Data (Illustrative)

As specific experimental data for this compound is not publicly available, the following tables are presented as templates to guide researchers in organizing their experimentally determined solubility data.

Table 1: Thermodynamic Solubility in Various Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mol/L)Method
Water (pH 7.4)Data to be determinedData to be determinedShake-Flask
Phosphate Buffered Saline (PBS)Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determinedShake-Flask
EthanolData to be determinedData to be determinedShake-Flask
MethanolData to be determinedData to be determinedShake-Flask
AcetonitrileData to be determinedData to be determinedShake-Flask
HexaneData to be determinedData to be determinedShake-Flask

Table 2: Kinetic Solubility in Aqueous Buffer (pH 7.4)

ParameterValueMethod
Kinetic Solubility (µg/mL)Data to be determinedTurbidimetric Method
DMSO Stock Concentration (mM)Data to be determined-

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the maximum amount of solute that can dissolve in a solvent at a specific temperature.[4][5]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.[5]

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Prepare a standard curve of the compound at known concentrations to accurately quantify the solubility.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and filter supernatant B->C D Analyze filtrate by HPLC or LC-MS C->D E Determine concentration from standard curve D->E

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method provides a measure of the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer.[4][6]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Addition to Buffer: Transfer a small volume of each DMSO solution to a corresponding well in another 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Precipitation and Measurement: Allow the solutions to equilibrate for a short period (e.g., 1-2 hours). Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

G cluster_stock Stock Solution cluster_dilute Dilution cluster_precipitate Precipitation cluster_measure Measurement A Prepare 10 mM stock in DMSO B Serially dilute in DMSO A->B C Add to aqueous buffer B->C D Measure turbidity C->D

Conclusion

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-Amino-1,3,4-Thiadiazole Derivatives, with Reference to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity or therapeutic targets of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is not available in the current scientific literature. This guide, therefore, provides an in-depth analysis of the potential therapeutic targets based on the well-established activities of structurally related 2-amino-1,3,4-thiadiazole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for initiating further investigation into this specific compound.

The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][2][3][4] The mesoionic nature of the 1,3,4-thiadiazole ring allows these compounds to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[3][5] This guide will explore the most prominent therapeutic areas for this class of compounds, detailing potential molecular targets, summarizing quantitative data from representative molecules, outlining relevant experimental protocols, and visualizing key pathways and workflows.

Anticancer Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[5][6][7] The anticancer effect is often enhanced by the presence of an aromatic ring at the 5-position of the thiadiazole core.[5]

Potential Molecular Targets
  • Carbonic Anhydrases (CAs): Several 1,3,4-thiadiazole derivatives are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[8][9][10][11][12] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to tumor progression and metastasis. Inhibition of these CAs can disrupt the pH balance, leading to apoptosis of cancer cells.

  • Kinases: The 2-amino-1,3,4-thiadiazole scaffold has been utilized to develop inhibitors of various kinases involved in cancer cell signaling. One notable example is the inhibition of the extracellular signal-regulated kinase (ERK) pathway.[13] Inhibition of ERK1/2 activation can lead to cell cycle arrest and reduced proliferation of cancer cells.[13] Other kinases, such as focal adhesion kinase (FAK) and Abl kinase, have also been identified as potential targets.[5]

  • DNA Helicases: Bloom helicase (BLM), a member of the RecQ family of DNA helicases, is a validated target for anticancer therapy.[14][15] Inhibitors of BLM can induce synthetic lethality in cancer cells with defects in other DNA repair pathways. Several 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives have been identified as potent BLM inhibitors.[14][15]

  • Other Enzymes: Other enzymes implicated in cancer progression that are targeted by 1,3,4-thiadiazole derivatives include topoisomerase II, glutaminase, and histone deacetylases (HDACs).[5][6]

  • Tubulin Polymerization: Some derivatives have been shown to act as microtubule-destabilizing agents, interfering with tubulin polymerization and leading to cell cycle arrest and apoptosis.[6]

Quantitative Data for Representative Anticancer 1,3,4-Thiadiazole Derivatives
Compound ClassTargetCell LineIC50 (µM)Reference
1,3,4-Thiadiazole-thiazolidinone hybridCarbonic Anhydrase-0.402[8][12]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine-LoVo2.44[5]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine-MCF-723.29[5]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole-MCF-749.6[7]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole-MDA-MB-23153.4[7]
5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl urea derivativeBloom Helicase-1.4[14]
Experimental Protocols

1.3.1. Carbonic Anhydrase Inhibition Assay

A common method for determining CA inhibitory activity is a stopped-flow CO2 hydration assay.

  • Enzyme and Substrate Preparation: A solution of the purified CA isoenzyme (e.g., CA II, CA IX) is prepared in a suitable buffer (e.g., TRIS-HCl). The substrate is CO2-saturated water.

  • Inhibitor Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure: The enzyme and inhibitor solutions are pre-incubated. The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO2-saturated water in a stopped-flow instrument.

  • Data Acquisition: The change in pH due to the hydration of CO2 to bicarbonate and a proton is monitored over time using a pH indicator (e.g., phenol red).

  • Data Analysis: The initial rates of the reaction are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

1.3.2. In Vitro Anticancer Cell Viability Assay (MTT Assay)

  • Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The test compound is added to the wells at various concentrations, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Visualization of a Potential Signaling Pathway

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p27Kip1 p27Kip1 ERK->p27Kip1 CyclinD_CDK46 Cyclin D / CDK4/6 p27Kip1->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition Proliferation Cell Proliferation G1_S_Transition->Proliferation Thiadiazole 2-Amino-1,3,4- Thiadiazole Derivative Thiadiazole->ERK Inhibition

Caption: Potential inhibition of the ERK signaling pathway by a 2-amino-1,3,4-thiadiazole derivative.

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a common feature in compounds with potent antibacterial and antifungal properties.[1][2][4][16][17]

Potential Molecular Targets

The precise mechanisms of action for the antimicrobial effects of many 1,3,4-thiadiazole derivatives are not fully elucidated. However, some proposed targets include:

  • Folic Acid Metabolism: Similar to sulfonamide drugs, some thiadiazole derivatives may act as competitive inhibitors of para-aminobenzoic acid (PABA) in the folic acid synthesis pathway of bacteria.[17]

  • Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall is another potential mechanism.

  • DNA/RNA Synthesis: Inhibition of nucleic acid synthesis could also contribute to the antimicrobial effect.

  • Ergosterol Biosynthesis (Fungi): In fungi, inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane, is a common mechanism for antifungal agents.

Quantitative Data for Representative Antimicrobial 1,3,4-Thiadiazole Derivatives
Compound ClassOrganismMIC (µg/mL)Reference
p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazoleStaphylococcus aureus62.5[1]
Galactoside containing 1,3,4-thiadiazole moietyEscherichia coli>1000[16]
Galactoside containing 1,3,4-thiadiazole moietyStaphylococcus aureus>1000[16]
Experimental Protocols

2.3.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Preparation: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Potential Therapeutic Areas

Anti-inflammatory Activity

Some imidazo[2,1-b][2][8][14]thiadiazole derivatives have shown anti-inflammatory and analgesic activities, potentially through the inhibition of cyclooxygenase (COX) enzymes.[18]

Antiviral Activity

Derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their antiviral properties, with some showing activity against viruses such as human cytomegalovirus (HCMV).[3] A potential mechanism of action is the inhibition of viral polymerases.[3]

Visualization of a General Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_lead Lead Optimization Synthesis Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4- thiadiazol-2-amine Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Assay) Characterization->Antimicrobial Enzyme Enzyme Inhibition (e.g., CA, Kinase) Characterization->Enzyme MoA Mechanism of Action Studies (e.g., Western Blot, Cell Cycle) Anticancer->MoA Antimicrobial->MoA Enzyme->MoA InVivo In Vivo Efficacy (Animal Models) MoA->InVivo LeadOp Lead Optimization (SAR Studies) InVivo->LeadOp

Caption: A general workflow for the preclinical evaluation of a novel 2-amino-1,3,4-thiadiazole derivative.

Conclusion

The 2-amino-1,3,4-thiadiazole scaffold represents a versatile starting point for the development of novel therapeutic agents with a wide range of potential applications, particularly in oncology and infectious diseases. While specific data for this compound is currently lacking, the extensive research on related compounds suggests that it is a promising candidate for further investigation. The potential therapeutic targets outlined in this guide, including carbonic anhydrases, various kinases, and DNA helicases, provide a rational basis for initiating a comprehensive biological evaluation of this compound. The experimental protocols and workflows described offer a roadmap for researchers and drug development professionals to explore its therapeutic potential.

References

Preliminary Screening of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] This five-membered heterocyclic ring is a bioisostere of pyrimidine and is present in several marketed drugs.[4][5] Its mesoionic nature allows for efficient crossing of cellular membranes, leading to good bioavailability.[6] Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory agents.[7][8][9]

This technical guide outlines a comprehensive preliminary screening protocol for the novel compound, 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. The guide is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for synthesis, characterization, and a cascade of in vitro assays to evaluate its potential therapeutic value.

Chemical Profile of the Target Compound

  • IUPAC Name: this compound

  • Molecular Formula: C₆H₉N₃OS

  • Structure:

/ \ S-----C--C1CCOC1


  • Key Features: The molecule combines the biologically active 1,3,4-thiadiazol-2-amine core with a tetrahydrofuran moiety. The tetrahydrofuran ring may influence the compound's solubility, pharmacokinetic properties, and binding interactions with biological targets.

Synthesis and Characterization

A plausible synthetic route for this compound involves the cyclization of a thiosemicarbazide derivative of a tetrahydrofuran-containing starting material.

Proposed Synthetic Protocol:

  • Step 1: Synthesis of Tetrahydrofuran-2-carbohydrazide: React methyl tetrahydrofuran-2-carboxylate with hydrazine hydrate in a suitable solvent like ethanol under reflux.

  • Step 2: Synthesis of Potassium dithiocarbazinate: React tetrahydrofuran-2-carbohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol.

  • Step 3: Cyclization to form 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazole-2-thiol: Acidify the potassium dithiocarbazinate salt to induce cyclization.

  • Step 4: Amination to yield this compound: The thiol can be converted to the amine through various methods, such as reaction with hydroxylamine or through a multi-step process involving chlorination followed by amination.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of all protons and carbons.

  • FT-IR Spectroscopy: To identify characteristic functional groups such as N-H, C=N, and C-S.[10]

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition.

Proposed Preliminary Screening Cascade

A tiered approach to screening is recommended to efficiently assess the biological potential of this compound.

Experimental Workflow

G cluster_0 Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action Synthesis Synthesis of Target Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Enzyme Enzyme Inhibition (e.g., Carbonic Anhydrase) Characterization->Enzyme DoseResponse Dose-Response Studies Anticancer->DoseResponse Apoptosis Apoptosis Assays (Flow Cytometry) DoseResponse->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle Pathway Signaling Pathway Analysis (Western Blot) CellCycle->Pathway G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER-2 HER2->PI3K HER2->RAS Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Thiadiazole 1,3,4-Thiadiazole Derivative Thiadiazole->EGFR Inhibition Thiadiazole->HER2 Inhibition

Caption: Potential inhibition of EGFR and HER-2 signaling pathways by 1,3,4-thiadiazole derivatives.

Signaling Pathway Diagram: Induction of Apoptosis

G cluster_0 Mitochondrial Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Bax Bax Thiadiazole->Bax Upregulation Bcl2 Bcl-2 Thiadiazole->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis via the intrinsic mitochondrial pathway.

Conclusion

This technical guide provides a framework for the preliminary screening of this compound. The proposed synthetic route and screening cascade are based on established methodologies for analogous 1,3,4-thiadiazole derivatives. The provided data and pathway diagrams offer a valuable reference for interpreting experimental results and guiding further investigation into the therapeutic potential of this novel compound. A systematic approach, as outlined, will be crucial in elucidating the biological activity profile and potential mechanisms of action of this promising scaffold.

References

An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This technical guide focuses on a specific derivative, 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine, providing a comprehensive overview of its synthesis, characterization, and potential therapeutic applications based on the extensive literature of analogous compounds. While specific experimental data for this molecule is not extensively published, this document extrapolates from the well-established chemistry and pharmacology of the 2-amino-1,3,4-thiadiazole class to offer a predictive and informative resource for researchers. We present detailed, representative experimental protocols, collate quantitative data from closely related structures, and visualize synthetic and potential biological pathways to guide future research and development efforts.

Introduction to the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in drug discovery, conferring a range of physicochemical properties that are favorable for biological activity.[1][2][3][4] The presence of the =N-C-S moiety is often cited as a key contributor to the diverse pharmacological profiles observed in this class of compounds.[4] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, anticonvulsant, and diuretic effects.[1][2][3][5] The substituent at the 5-position of the thiadiazole ring plays a crucial role in modulating the specific biological activity and potency of the molecule.[4]

The introduction of a tetrahydrofuran ring at the 5-position is of particular interest. The tetrahydrofuran moiety, a saturated five-membered cyclic ether, can influence solubility, hydrogen bonding capacity, and conformational rigidity, potentially enhancing the pharmacokinetic and pharmacodynamic properties of the parent thiadiazole.

Synthesis of this compound

A general workflow for this synthesis is depicted below:

Synthesis_Workflow General Synthetic Workflow for 2-Amino-5-substituted-1,3,4-thiadiazoles cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization/ Dehydration Thiosemicarbazide->Cyclization CarboxylicAcid Tetrahydrofuran-2-carboxylic acid CarboxylicAcid->Cyclization Thiadiazole This compound Cyclization->Thiadiazole

Caption: General synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Representative Experimental Protocol

This protocol is a generalized procedure based on established methods for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.[1][7][8] Researchers should optimize conditions for the specific reactants.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, a mixture of tetrahydrofuran-2-carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

  • Cyclization: A dehydrating agent such as phosphorus oxychloride or polyphosphoric acid is added cautiously to the mixture. The reaction is then heated under reflux for a specified period (typically 2-6 hours), with the progress monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The acidic solution is neutralized with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: The resulting precipitate is filtered, washed with water, and dried. Alternatively, the aqueous solution can be extracted with a suitable organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure this compound.

Characterization

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Expected to show characteristic peaks for N-H stretching of the primary amine, C=N stretching of the thiadiazole ring, and C-O-C stretching of the tetrahydrofuran ring.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Would show signals corresponding to the protons of the tetrahydrofuran ring and the amine group.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): Would display signals for the carbons of the thiadiazole and tetrahydrofuran rings.

  • Mass Spectrometry: To confirm the molecular weight of the target compound.

Potential Biological Activities and Quantitative Data from Analogs

The 1,3,4-thiadiazole nucleus is a versatile pharmacophore, and its derivatives have exhibited a wide range of biological activities.[1][2][3][5] Based on the extensive literature on 2-amino-5-substituted-1,3,4-thiadiazoles, it is plausible that this compound could exhibit one or more of the following activities. The tables below summarize quantitative data for analogous compounds.

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives have been reported to possess significant anticancer properties, with some compounds showing high potency against various cancer cell lines.[9][10][11] The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis.[10]

Table 1: Anticancer Activity of Representative 2-Amino-5-Substituted-1,3,4-Thiadiazole Analogs

CompoundSubstituent at 5-positionCancer Cell LineIC₅₀ (µM)Reference
1 4-ChlorophenylMCF-7 (Breast)1.78[11]
2 4-ChlorophenylA549 (Lung)4.04[11]
3 4-tert-Butylphenyl (thio-linked)Pancreatic Cancer1.7[11]
4 3-MethoxybenzylthioMDA-MB-231 (Breast)9[11]
5 4-BromophenylA549 (Lung)Potent[9]
6e Thiazolidin-4-one derivativeMCF-7 (Breast)3.85[12]
Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is also a well-known framework for the development of potent antimicrobial agents.[13][14]

Table 2: Antimicrobial Activity of Representative 2-Amino-5-Substituted-1,3,4-Thiadiazole Analogs

CompoundSubstituent at 5-positionMicroorganismMIC (µg/mL)Reference
8a 4-FluorophenylS. aureus20-28[13]
8b 4-ChlorophenylB. subtilis20-28[13]
23p 4-BromophenylS. epidermidis31.25[14]
23p M. luteus15.63[14]

Potential Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are unknown, the broader class of 1,3,4-thiadiazole derivatives has been shown to interact with various biological pathways. A potential mechanism of action, particularly in the context of cancer, could involve the inhibition of protein kinases, which are crucial regulators of cell signaling.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition by a 1,3,4-Thiadiazole Derivative cluster_upstream Upstream Signaling cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Proliferation Cell Proliferation Receptor->Proliferation Activates signaling cascade leading to Apoptosis Apoptosis Receptor->Apoptosis Suppresses Thiadiazole 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine Thiadiazole->Receptor Inhibits Thiadiazole->Apoptosis Promotes

Caption: Potential mechanism of action via kinase inhibition.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich family of 1,3,4-thiadiazoles. Based on the extensive data available for its structural analogs, this compound holds significant promise for exhibiting potent biological activities, particularly in the realms of anticancer and antimicrobial chemotherapy.

This technical guide provides a foundational framework for initiating research on this specific molecule. The proposed synthetic route is robust and based on well-established chemical principles. The collated quantitative data from analogous compounds offer valuable benchmarks for future biological evaluations.

Future research should focus on the following key areas:

  • Synthesis and Characterization: The definitive synthesis and thorough spectroscopic characterization of this compound.

  • Biological Screening: A comprehensive evaluation of its anticancer and antimicrobial activities against a broad panel of cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of further derivatives to optimize potency and selectivity.

By leveraging the knowledge base of the 1,3,4-thiadiazole scaffold, researchers are well-positioned to unlock the therapeutic potential of this promising derivative.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a recognized pharmacophore present in numerous biologically active compounds.[1]

Introduction

2-Amino-5-substituted-1,3,4-thiadiazoles are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The general synthetic route to these compounds often involves the cyclization of a carboxylic acid derivative with thiosemicarbazide. This protocol outlines a method for the synthesis of the title compound, starting from tetrahydrofuran-2-carboxylic acid and thiosemicarbazide.

General Synthetic Pathway

The synthesis of this compound is typically achieved through a one-pot reaction involving the condensation and subsequent cyclization of tetrahydrofuran-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent or catalyst. Several methods have been reported for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles, employing various cyclizing agents such as polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅).[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that yields are representative and may vary based on reaction scale and purification efficiency.

ParameterValueNotes
Starting Material 1 Tetrahydrofuran-2-carboxylic acid1.0 equivalent
Starting Material 2 Thiosemicarbazide1.0 - 1.2 equivalents
Cyclizing Agent Polyphosphoric Acid (PPA)~10 times the weight of the carboxylic acid
Reaction Temperature 100-120 °C
Reaction Time 2-4 hoursMonitor by TLC
Typical Yield 70-85%After recrystallization
Appearance White to off-white solid
Molecular Formula C₆H₉N₃OS
Molecular Weight 171.22 g/mol

Experimental Protocol

This protocol details the synthesis of this compound using polyphosphoric acid as the cyclizing agent. This method is advantageous due to its relatively high yields and straightforward work-up procedure.[3]

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Thiosemicarbazide

  • Polyphosphoric acid (PPA)

  • Water (deionized)

  • Ammonium hydroxide solution (concentrated)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetrahydrofuran-2-carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq).

  • Addition of PPA: Carefully add polyphosphoric acid (approximately 10 times the weight of the carboxylic acid) to the flask. The mixture will become viscous.

  • Reaction: Heat the reaction mixture with stirring to 100-120 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice or cold water. This should be done in a fume hood as the quenching process can be exothermic.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow Start Starting Materials: - Tetrahydrofuran-2-carboxylic acid - Thiosemicarbazide Reaction Reaction: - Add Polyphosphoric Acid - Heat to 100-120°C Start->Reaction Combine Quench Quenching: - Pour into ice water Reaction->Quench After 2-4h Neutralize Neutralization: - Add NH4OH (aq) - Adjust pH to 7-8 Quench->Neutralize Precipitate forms Isolate Isolation: - Vacuum filtration - Wash with water Neutralize->Isolate Purify Purification: - Recrystallization (Ethanol) Isolate->Purify Crude product Product Final Product: This compound Purify->Product

Caption: Synthetic workflow for this compound.

Signaling Pathway (General Concept)

While a specific signaling pathway for this novel compound is not yet elucidated, many 1,3,4-thiadiazole derivatives exhibit their biological effects by inhibiting key enzymes or interacting with cellular receptors. The following diagram illustrates a hypothetical mechanism of action where the compound acts as an enzyme inhibitor, a common mode of action for this class of molecules.

Signaling_Pathway Compound 5-(THF-2-yl)-1,3,4-thiadiazol-2-amine Enzyme Target Enzyme (e.g., Kinase, DHFR) Compound->Enzyme Inhibition Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Pathway Downstream Signaling Pathway Product->Pathway Activation/ Inhibition Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

Caption: Hypothetical mechanism of action via enzyme inhibition.

References

Application Notes and Protocols for the Analysis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization and quantification of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. The protocols described are based on established methods for structurally related 1,3,4-thiadiazole derivatives and serve as a detailed guide for researchers in pharmaceutical and chemical analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

HPLC is a fundamental technique for assessing the purity and determining the concentration of this compound in various matrices, including reaction mixtures and pharmaceutical formulations. A reverse-phase HPLC method is generally suitable for this class of compounds.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile and Water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Expected Retention Time ~ 4-6 minutes (requires optimization)

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the prepared standards and samples.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve. Purity is assessed by the relative peak area of the main component.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC HPLC System Equilibration & Injection Standard->HPLC Sample Prepare Sample Solutions Sample->HPLC Detect UV Detection at 254 nm HPLC->Detect Elution Calibrate Calibration Curve Construction Detect->Calibrate Peak Area Data Quantify Quantification & Purity Assessment Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of the target compound. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/Hr (Nitrogen)
Expected [M+H]⁺ m/z 186.05

Experimental Protocol: MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in full scan mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion peak [M+H]⁺ to confirm the molecular weight. For further structural information, perform tandem MS (MS/MS) to observe characteristic fragmentation patterns.

MS_Pathway Analyte Analyte Solution (in ACN/H2O with 0.1% FA) ESI Electrospray Ionization (ESI+) Analyte->ESI Infusion Ions Gaseous Ions [M+H]⁺ ESI->Ions MassAnalyzer Mass Analyzer (e.g., Q-TOF) Ions->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum (Confirmation of m/z) Detector->Spectrum

Caption: Process for mass spectrometric confirmation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR are required for a complete assignment.

Table 3: NMR Spectroscopy Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Number of Scans 161024
Relaxation Delay 1 s2 s

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra and assign the chemical shifts. The expected signals for the tetrahydrofuran and thiadiazole moieties should be identified. For instance, in ¹H NMR, characteristic multiplets for the tetrahydrofuran ring protons and a singlet for the amine protons are expected. In ¹³C NMR, signals corresponding to the carbons of both ring systems should be observed.

NMR_Logic Compound 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine H_NMR ¹H NMR Spectrum Compound->H_NMR Analysis C_NMR ¹³C NMR Spectrum Compound->C_NMR Analysis Structure Structural Confirmation & Elucidation H_NMR->Structure Proton Environment Data C_NMR->Structure Carbon Skeleton Data

Caption: Logical relationship for structural elucidation using NMR spectroscopy.

These protocols provide a solid foundation for the analytical characterization of this compound. Researchers should note that optimization of these methods may be necessary based on the specific sample matrix and available instrumentation.

Application Note: 1H NMR Spectroscopic Analysis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed guide for the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for the novel heterocyclic compound, 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. Due to the absence of published spectral data for this specific molecule, this note also presents a predicted 1H NMR spectrum based on the analysis of its structural components: a 1,3,4-thiadiazol-2-amine core and a tetrahydrofuran-2-yl substituent. The provided experimental protocol is designed to yield high-quality data for structural verification and further research in drug development. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the established biological activities of both the 1,3,4-thiadiazole and tetrahydrofuran moieties. The 1,3,4-thiadiazole ring is a well-known pharmacophore present in a variety of antimicrobial, anti-inflammatory, and anticancer agents. The tetrahydrofuran ring, while often used as a solvent, also appears in numerous natural products and pharmaceuticals, influencing their solubility and binding properties. Accurate structural elucidation is paramount for the advancement of any new chemical entity in a drug discovery pipeline. 1H NMR spectroscopy is a primary and powerful tool for the unambiguous determination of molecular structure. This application note outlines the predicted spectral characteristics and a robust protocol for obtaining the 1H NMR spectrum of the title compound.

Predicted 1H NMR Data

The predicted 1H NMR spectrum of this compound is based on established chemical shift ranges for protons in similar chemical environments. The spectrum is expected to exhibit signals corresponding to the amine protons of the thiadiazole ring and the seven protons of the tetrahydrofuran ring. The predicted data is summarized in Table 1.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2' (methine)5.1 - 5.3dd1HJ = 7.5, 6.0
H-5'a (methylene)3.9 - 4.1m1H-
H-5'b (methylene)3.8 - 4.0m1H-
H-3'a (methylene)2.2 - 2.4m1H-
H-3'b (methylene)2.0 - 2.2m1H-
H-4' (methylene)1.8 - 2.0m2H-
NH2 (amine)7.3 - 7.5s (broad)2H-

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Experimental Protocol

This section details the necessary steps for the preparation of a sample of this compound and the acquisition of its 1H NMR spectrum.

Materials and Equipment
  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d6, 99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Pipettes and tips

  • Vortex mixer

  • NMR spectrometer (400 MHz or higher recommended)

Sample Preparation
  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d6 to the vial.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Lock the spectrometer on the deuterium signal of the DMSO-d6.

  • Shim the magnetic field to achieve optimal homogeneity. For guidance on shimming, refer to the spectrometer's user manual.

  • Acquire a standard 1H NMR spectrum using the parameters outlined in Table 2.

Table 2: Recommended 1H NMR Acquisition Parameters

ParameterRecommended Value
Spectrometer Frequency400 MHz
SolventDMSO-d6
Temperature298 K
Pulse Programzg30
Number of Scans16
Relaxation Delay2.0 s
Acquisition Time4.0 s
Spectral Width16 ppm
Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

  • Integrate all signals.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.

Caption: Molecular structure of the target compound.

experimental_workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Data Acquisition (400 MHz NMR) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis (Shifts, Integration, Coupling) C->D E Structure Confirmation D->E

Caption: Workflow for 1H NMR analysis.

Conclusion

This application note provides a comprehensive, albeit predictive, analysis of the 1H NMR spectrum for this compound, along with a detailed protocol for its experimental determination. The successful acquisition and interpretation of this spectrum are crucial for the structural verification of this novel compound, thereby enabling its further investigation in drug discovery and development programs. The provided methodologies are robust and can be adapted for similar heterocyclic compounds.

Application Note: 13C NMR Analysis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the 13C NMR spectrum of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine, including predicted chemical shifts and a comprehensive experimental protocol for data acquisition.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of both the 1,3,4-thiadiazole and tetrahydrofuran moieties in pharmacologically active molecules. The 1,3,4-thiadiazole ring is a versatile scaffold known for a wide range of biological activities. The tetrahydrofuran ring, often derived from natural products, can influence solubility, metabolic stability, and receptor binding. Accurate structural elucidation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the characterization of this and related compounds. This application note focuses on the 13C NMR analysis, a powerful tool for determining the carbon framework of organic molecules.

Predicted 13C NMR Chemical Shifts

Table 1: Predicted 13C NMR Chemical Shifts for this compound in DMSO-d6.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2 (Thiadiazole)168 - 172Carbon attached to the amino group.
C5 (Thiadiazole)153 - 157Carbon attached to the tetrahydrofuran ring.
C2' (Tetrahydrofuran)75 - 80Methine carbon attached to the thiadiazole ring and the oxygen atom.
C5' (Tetrahydrofuran)67 - 71Methylene carbon adjacent to the oxygen atom.
C3' (Tetrahydrofuran)28 - 32Methylene carbon beta to the oxygen atom.
C4' (Tetrahydrofuran)25 - 29Methylene carbon beta to the oxygen atom.

Experimental Protocol: 13C NMR Spectroscopy

This section outlines a standard protocol for the acquisition of a 13C NMR spectrum for this compound.

3.1. Sample Preparation

  • Weighing: Accurately weigh approximately 10-20 mg of the solid sample of this compound.

  • Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4). The choice of solvent will depend on the solubility of the compound.

  • Homogenization: Gently vortex or sonicate the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

  • Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. For aqueous-based deuterated solvents, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) can be used.[5]

3.2. NMR Instrument Parameters

The following are typical acquisition parameters for a 13C NMR experiment on a 400 MHz or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Spectrometer Frequency: 100 MHz or 125 MHz for 13C nucleus.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the solvent residual peak to its known value (e.g., DMSO-d6 at 39.52 ppm) or the internal standard (TMS at 0.00 ppm).

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas.

Visualization

The following diagrams illustrate the molecular structure with atom numbering and a general workflow for the 13C NMR analysis.

Molecular_Structure cluster_thiadiazole 1,3,4-Thiadiazole Ring cluster_thf Tetrahydrofuran Ring C2 C2 N3 N3 C2->N3 NH2 NH₂ C2->NH2 C5 C5 S1 S1 C5->S1 C2_prime C2' C5->C2_prime N4 N4 N3->N4 N4->C5 S1->C2 C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime O1_prime O1' C5_prime->O1_prime O1_prime->C2_prime

Caption: Molecular structure of this compound with atom numbering.

Experimental_Workflow start Start sample_prep Sample Preparation (10-20 mg in 0.6-0.7 mL solvent) start->sample_prep nmr_acquisition 13C NMR Data Acquisition (400/500 MHz Spectrometer) sample_prep->nmr_acquisition data_processing Data Processing (FT, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Peak Picking, Integration, Assignment) data_processing->spectral_analysis reporting Reporting (Data Table, Interpretation) spectral_analysis->reporting end_node End reporting->end_node

Caption: Experimental workflow for 13C NMR analysis.

References

Application Note: Mass Spectrometric Analysis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both the 1,3,4-thiadiazole and tetrahydrofuran moieties in various biologically active molecules. The 1,3,4-thiadiazole ring is a versatile scaffold known for its diverse pharmacological activities, while the tetrahydrofuran ring is a common structural motif in natural products and synthetic drugs. Mass spectrometry is a crucial analytical technique for the structural elucidation and quantification of such novel compounds. This application note provides a detailed protocol for the mass spectrometric analysis of this compound, including predicted fragmentation patterns and experimental workflows.

Predicted Mass Spectrum and Fragmentation

While specific experimental data for this compound is not widely available, a predicted mass spectrum can be postulated based on the known fragmentation patterns of 1,3,4-thiadiazole and tetrahydrofuran derivatives.[1][2][3] The molecular weight of this compound (C₆H₉N₃OS) is 187.23 g/mol . In positive ion mode electrospray ionization (ESI), the molecular ion peak [M+H]⁺ would be expected at an m/z of approximately 188.24.

The primary fragmentation is anticipated to occur at the bond connecting the tetrahydrofuran and thiadiazole rings, as well as within the tetrahydrofuran ring itself. Cleavage of the thiadiazole ring is also a possibility.

Table 1: Predicted Mass Spectrometric Data for this compound

Predicted Fragment Structure m/z (monoisotopic) Notes
[M+H]⁺C₆H₁₀N₃OS⁺188.06Protonated molecular ion.
Fragment AC₄H₇O⁺71.05Tetrahydrofuranyl cation resulting from cleavage of the C-C bond between the rings.
Fragment BC₂H₃N₃S⁺101.012-amino-1,3,4-thiadiazole cation radical.
Fragment CC₅H₅N₂S⁺125.02Loss of the amine group and subsequent rearrangement from the thiadiazole ring.
Fragment DC₄H₅⁺53.04Further fragmentation of the tetrahydrofuranyl cation.

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Materials and Reagents
  • This compound (analytical standard)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (0.1%)

  • HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Filter the working solution through a 0.22 µm syringe filter prior to injection.

LC-MS Parameters

Liquid Chromatography (LC) Parameters:

  • Column: C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Parameters (Positive ESI Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Cone Gas Flow: 50 L/hr

  • Scan Range: m/z 50-500

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Prepare Stock Solution (1 mg/mL) working 2. Prepare Working Solution (10 µg/mL) stock->working filter 3. Filter Sample working->filter inject 4. Inject into LC-MS filter->inject separate 5. Chromatographic Separation inject->separate ionize 6. Electrospray Ionization separate->ionize detect 7. Mass Detection ionize->detect process 8. Process Raw Data detect->process interpret 9. Interpret Spectra process->interpret

Caption: Experimental workflow for the LC-MS analysis of the target compound.

fragmentation_pathway parent [M+H]⁺ m/z = 188.06 fragA Fragment A C₄H₇O⁺ m/z = 71.05 parent->fragA Cleavage at C-C bond fragB Fragment B C₂H₃N₃S⁺ m/z = 101.01 parent->fragB Cleavage at C-C bond fragC Fragment C C₅H₅N₂S⁺ m/z = 125.02 parent->fragC Loss of NH₂ fragD Fragment D C₄H₅⁺ m/z = 53.04 fragA->fragD Further fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathway.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The provided experimental protocol and predicted fragmentation data offer a solid foundation for researchers working on the characterization of this and similar novel heterocyclic compounds. The methodologies described are adaptable to various LC-MS platforms and can be optimized further based on specific instrumentation and analytical goals.

References

Application Notes and Protocols: FT-IR Analysis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the 1,3,4-thiadiazole scaffold in various pharmacologically active agents. Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for the structural elucidation and characterization of such novel compounds. It provides valuable information about the functional groups present in the molecule, confirming its identity and purity. These application notes provide a detailed protocol for obtaining and interpreting the FT-IR spectrum of this compound.

Predicted FT-IR Spectral Data

Based on the analysis of related 1,3,4-thiadiazole and tetrahydrofuran derivatives, the FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands. The precise wavenumbers may vary based on the sample's physical state and intermolecular interactions. A summary of the anticipated vibrational modes is presented in Table 1.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3350 - 3100Amine (N-H)Symmetric & Asymmetric StretchingMedium to Strong, Sharp
3000 - 2840Aliphatic (C-H)StretchingMedium to Strong
~1630Thiadiazole Ring (C=N)StretchingStrong, Sharp
1600 - 1500Amine (N-H)BendingMedium
1470 - 1430Aliphatic (CH₂)ScissoringMedium
1320 - 1120C-NStretchingMedium
~1050Tetrahydrofuran Ring (C-O-C)Asymmetric StretchingStrong
~700Thiadiazole Ring (C-S-C)StretchingWeak to Medium

Table 1: Predicted FT-IR spectral data for this compound.

Key Spectral Features and Interpretation

  • N-H Vibrations: The presence of sharp bands in the 3350-3100 cm⁻¹ region is a strong indicator of the primary amine group (-NH₂). Symmetrical and asymmetrical stretching modes can often be resolved as two distinct peaks.[1] The N-H bending vibration is expected around 1600 cm⁻¹.[1]

  • Thiadiazole Ring Vibrations: The characteristic stretching vibration of the C=N bond within the 1,3,4-thiadiazole ring is anticipated to appear as a strong and sharp band around 1630 cm⁻¹.[1] The C-S-C stretching of the thiadiazole ring typically appears at lower frequencies, around 700 cm⁻¹.[2]

  • Tetrahydrofuran Ring Vibrations: The aliphatic C-H stretching vibrations from the tetrahydrofuran ring are expected in the 3000-2840 cm⁻¹ range.[2] A prominent feature of the tetrahydrofuran moiety is the strong C-O-C asymmetric stretching band, typically observed around 1050 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions unique to the molecule. This includes C-N stretching and various bending and rocking vibrations.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample

This protocol outlines the standard procedure for acquiring an FT-IR spectrum of a solid organic compound using the KBr pellet method.

Materials and Equipment:

  • This compound (solid)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

  • Spatula

  • Sample vials

  • Desiccator

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the sample, this compound.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the KBr to the mortar and grind it to a fine powder.

    • Add the sample to the KBr in the mortar.

    • Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

  • Pellet Formation:

    • Carefully transfer a portion of the sample-KBr mixture into the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully release the pressure and remove the die from the press.

    • Gently extract the KBr pellet from the die.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum should be baseline corrected.

    • Identify and label the significant absorption peaks.

    • Compare the observed peak positions with the expected values for the functional groups present in this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start weigh Weigh Sample & KBr start->weigh grind Grind KBr weigh->grind mix Mix & Grind Sample with KBr grind->mix load_die Load Die mix->load_die press Apply Pressure load_die->press extract Extract Pellet press->extract place_pellet Place Pellet in Spectrometer extract->place_pellet bg_scan Acquire Background place_pellet->bg_scan sample_scan Acquire Sample Spectrum bg_scan->sample_scan process Process Spectrum sample_scan->process interpret Interpret Peaks process->interpret report Report Results interpret->report

Caption: Experimental workflow for FT-IR analysis of a solid sample.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like this compound. By following the detailed protocol and utilizing the provided spectral interpretation guide, researchers can confidently identify the key functional groups and confirm the successful synthesis of the target molecule, which is a critical step in the drug discovery and development pipeline.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of interest in pharmaceutical research and drug development due to its structural motifs, which are common in biologically active molecules. The 2-amino-1,3,4-thiadiazole core is a key pharmacophore found in a variety of therapeutic agents. Efficient purification of this compound is critical to ensure the purity and quality required for subsequent research and development activities. High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification of such polar molecules.

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound. The compound's polarity, stemming from the amine and tetrahydrofuran moieties, presents challenges such as poor retention on standard C18 columns and peak tailing.[1] The described protocol addresses these challenges by employing an acidic mobile phase modifier to ensure sharp, symmetrical peaks and reproducible retention, enabling high-purity isolation of the target compound.

Physicochemical Properties of the Analyte

PropertyValue / InformationSource
IUPAC Name This compound-
CAS Number 383131-87-1[2]
Molecular Formula C₆H₉N₃OS[2]
Molecular Weight 171.22 g/mol [2]
Structure Chemical Structure-
Polarity Polar, due to amine and ether functionalities.Inferred
UV Absorbance (λmax) Estimated to be in the range of 254-310 nm.Inferred from analogs[3][4]

Experimental Protocol

This protocol outlines a preparative HPLC method for the purification of this compound from a crude synthetic mixture.

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Methanol, HPLC Grade (for sample dissolution and cleaning)

  • Dimethyl Sulfoxide (DMSO), HPLC Grade (optional, for sample dissolution)

2. HPLC System and Parameters

The following parameters are recommended for a standard preparative HPLC system. Adjustments may be necessary based on the specific instrument and column used.

ParameterSpecification
Instrument Preparative HPLC System with Gradient Capability and UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Flow Rate 20.0 mL/min
Detection Wavelength Diode Array Detector (DAD) monitoring 254 nm and 310 nm
Column Temperature 30°C
Injection Volume 1.0 - 5.0 mL (dependent on sample concentration and column capacity)

3. Gradient Elution Program

A gradient elution is employed to effectively separate the target compound from polar and non-polar impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
25.06040
28.0595
32.0595
33.0955
40.0955

4. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of DMSO or Methanol.

  • Dilute the dissolved sample with Mobile Phase A (Water with 0.1% TFA) to a final concentration suitable for preparative injection (e.g., 10-50 mg/mL). The final solution should have a low organic content to ensure good binding to the column.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

5. Purification and Fraction Collection

  • Equilibrate the HPLC column with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as detailed in the table above.

  • Monitor the chromatogram at 254 nm and 310 nm. The target compound is expected to elute as a major peak.

  • Collect fractions corresponding to the main peak based on the UV signal threshold.

6. Post-Purification Processing

  • Combine the fractions containing the pure product.

  • Analyze a small aliquot of the pooled fractions by analytical HPLC to confirm purity.

  • Remove the majority of the acetonitrile by rotary evaporation.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a TFA salt.

Data Presentation

The following tables summarize the expected results from the HPLC purification.

Table 1: Chromatographic Data (Analytical Scale)

CompoundRetention Time (t R), minPurity (%) (Pre-Purification)Purity (%) (Post-Purification)
Thiosemicarbazide (Impurity)2.85.2< 0.1
Tetrahydrofuran-2-carboxylic acid (Impurity)4.18.5< 0.1
Target Compound 15.2 85.0 > 99.5
Unknown Impurity 119.81.3< 0.1

Table 2: Purification Yield and Recovery

ParameterValue
Crude Material Loaded 500 mg
Purified Product Recovered 410 mg (as TFA salt)
Recovery Rate 82%
Final Purity (by HPLC) 99.7%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC purification protocol.

HPLC_Purification_Workflow Workflow for HPLC Purification cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_post Post-Processing dissolve Dissolve Crude Product (DMSO/Methanol) dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject Sample filter->inject Load Sample equilibrate Equilibrate Column equilibrate->inject run_gradient Run Gradient Elution inject->run_gradient collect Collect Fractions run_gradient->collect pool Pool Pure Fractions collect->pool Transfer Fractions analyze Analyze Purity pool->analyze evaporate Evaporate ACN analyze->evaporate lyophilize Lyophilize to Dry Powder evaporate->lyophilize final_product final_product lyophilize->final_product Pure Compound (>99%)

Caption: HPLC purification workflow from sample preparation to final product.

References

Application Notes and Protocols for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3][4] Extensive research has demonstrated that certain 1,3,4-thiadiazole derivatives can induce apoptosis and interfere with critical signaling pathways in cancer cells, such as the PI3K/Akt and MAPK/ERK pathways.[2] This document provides detailed application notes and protocols for the investigation of a specific derivative, 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine , in a cell culture setting.

While specific data for this compound is not yet widely available, these guidelines are based on the established biological activities of structurally related 1,3,4-thiadiazole compounds. The protocols provided herein are intended to serve as a comprehensive starting point for researchers to evaluate its potential as a therapeutic agent.

Hypothesized Mechanism of Action

Based on the known activities of similar 1,3,4-thiadiazole derivatives, it is hypothesized that this compound may exert its effects on cancer cells through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. The presence of the tetrahydrofuran moiety may influence the compound's solubility, cell permeability, and interaction with biological targets.

A plausible mechanism of action involves the inhibition of the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently dysregulated in various cancers. Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.

signaling_pathway Compound 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine PI3K PI3K Compound->PI3K Inhibition ERK ERK Compound->ERK Inhibition Akt Akt PI3K->Akt Apoptosis Apoptosis PI3K->Apoptosis Inhibition Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival ERK->Proliferation ERK->Survival ERK->Apoptosis Inhibition

Hypothesized Signaling Pathway Inhibition.

Data Presentation

Quantitative data from the suggested experimental protocols should be summarized in the following tables for clear comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineTissue of OriginIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7Breast Cancer
A549Lung Cancer
HCT-116Colon Cancer
HepG2Liver Cancer
Positive Control

Table 2: Effect of this compound on Protein Expression

Cell LineTreatmentp-Akt/Akt Ratio (Fold Change)p-ERK/ERK Ratio (Fold Change)
MCF-7 Control1.01.0
Compound (IC₅₀)
A549 Control1.01.0
Compound (IC₅₀)

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of the compound on various cancer cell lines.

experimental_workflow_mtt start Start seed_cells Seed Cancer Cells (e.g., MCF-7, A549) in 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 treat Treat cells with varying concentrations of the compound incubate1->treat incubate2 Incubate for 24h, 48h, or 72h treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Experimental Workflow.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2)

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK/ERK Pathways

This protocol is used to investigate the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.

experimental_workflow_wb start Start seed_cells Seed Cancer Cells in 6-well plates start->seed_cells incubate1 Incubate until 70-80% confluency seed_cells->incubate1 treat Treat cells with compound (IC₅₀ concentration) incubate1->treat incubate2 Incubate for a specified time (e.g., 24h) treat->incubate2 lyse_cells Lyse cells and extract proteins incubate2->lyse_cells quantify Quantify protein concentration (BCA assay) lyse_cells->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane (e.g., 5% BSA) transfer->block primary_ab Incubate with primary antibodies (p-Akt, Akt, p-ERK, ERK) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signals using ECL secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Western Blot Experimental Workflow.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the IC₅₀ concentration of the compound for a predetermined time (e.g., 24 hours).

  • Protein Extraction: Wash cells with cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection: Detect the protein bands using an ECL detection system and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.

Disclaimer

The protocols and hypothesized mechanisms described in these application notes are based on the known biological activities of the 1,3,4-thiadiazole class of compounds. Researchers should optimize these protocols for their specific experimental conditions and cell lines when investigating this compound. Safety precautions should be taken when handling all chemical reagents.

References

Application Notes and Protocols for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class. While specific biological data for this particular derivative is not extensively available in the public domain, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore known for a wide range of biological activities.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole have shown promise as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[3][4][5][6][7] These application notes provide a comprehensive overview of standard in vitro assays that can be employed to characterize the biological activity of this compound, based on the known activities of its structural analogs.

I. Anticancer Activity Evaluation

The 1,3,4-thiadiazole nucleus is a common feature in many compounds developed as potential anticancer agents.[3][5][8][9] Cytotoxicity against various cancer cell lines is a primary indicator of anticancer potential. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.

A. MTT Assay for Cytotoxicity Screening

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Table 1: Illustrative Cytotoxicity Data (IC50 in µM) of this compound against Various Cancer Cell Lines.

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)
This compound15.822.535.2
Doxorubicin (Positive Control)0.91.21.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells Add Compound to Cells seed_cells->treat_cells prepare_compound Prepare Compound Dilutions prepare_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan dissolve_formazan Dissolve Formazan in DMSO incubate_formazan->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

II. Antimicrobial Activity Screening

Numerous 1,3,4-thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties.[4][6] The disk diffusion method is a standard preliminary test to evaluate the antimicrobial activity of a compound.

A. Disk Diffusion Assay

Principle: This method involves placing a filter paper disk impregnated with the test compound onto an agar plate that has been inoculated with a microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disk.

Experimental Protocol:

  • Microorganism Culture:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) in nutrient broth overnight at 37°C.

    • Culture fungal strains (e.g., Candida albicans, Aspergillus niger) in Sabouraud dextrose broth at 28°C for 48-72 hours.

  • Inoculum Preparation:

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted microbial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).

  • Disk Application:

    • Prepare a stock solution of this compound in DMSO.

    • Impregnate sterile filter paper disks (6 mm in diameter) with a known concentration of the compound (e.g., 100 µ g/disk ).

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a negative control disk (impregnated with DMSO) and positive control disks (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation:

    • Incubate the bacterial plates at 37°C for 18-24 hours.

    • Incubate the fungal plates at 28°C for 48-72 hours.

  • Data Acquisition and Analysis:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The sensitivity of the microorganism to the compound is determined by the size of the inhibition zone.

Data Presentation:

Table 2: Illustrative Antimicrobial Activity Data (Zone of Inhibition in mm) of this compound.

CompoundS. aureusE. coliC. albicans
This compound (100 µ g/disk )141112
Ciprofloxacin (10 µ g/disk )2528-
Fluconazole (25 µ g/disk )--22
DMSO (Negative Control)000

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow Diagram:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation Incubation cluster_analysis Data Analysis culture_microbe Culture Microorganisms prepare_inoculum Prepare 0.5 McFarland Inoculum culture_microbe->prepare_inoculum inoculate_plate Inoculate Agar Plate prepare_inoculum->inoculate_plate place_disks Place Disks on Agar inoculate_plate->place_disks prepare_disks Prepare Compound-impregnated Disks prepare_disks->place_disks incubate_plates Incubate Plates place_disks->incubate_plates measure_zones Measure Zones of Inhibition (mm) incubate_plates->measure_zones interpret_results Interpret Antimicrobial Activity measure_zones->interpret_results

Caption: Workflow for the disk diffusion antimicrobial susceptibility test.

III. Antioxidant Activity Assessment

The 1,3,4-thiadiazole moiety has been associated with antioxidant properties.[7] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

A. DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically. The degree of discoloration indicates the scavenging potential of the antioxidant compound.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare serial dilutions of the compound in the same solvent (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid is used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the different concentrations of the compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control containing 100 µL of methanol/DMSO and 100 µL of DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula:

      • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of scavenging activity against the compound concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation:

Table 3: Illustrative DPPH Radical Scavenging Activity (IC50 in µg/mL) of this compound.

CompoundIC50 (µg/mL)
This compound85.4
Ascorbic Acid (Positive Control)12.7

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow Diagram:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prepare_dpph Prepare 0.1 mM DPPH Solution mix_reagents Mix Compound and DPPH Solution prepare_dpph->mix_reagents prepare_samples Prepare Compound Dilutions prepare_samples->mix_reagents incubate Incubate in Dark for 30 min mix_reagents->incubate read_absorbance Read Absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate % Scavenging Activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 calculate_scavenging->determine_ic50

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

References

Application Note: Protocols for Determining the Biological Activity of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[1][2] Derivatives of this heterocyclic system have demonstrated diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[3][4] This document provides a set of detailed protocols for the initial biological characterization of a novel derivative, 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (hereafter referred to as the "Test Compound").

Given that many 1,3,4-thiadiazole-containing molecules exhibit potent antimicrobial effects and specific enzyme inhibition, this application note outlines a strategic screening cascade.[5] The proposed workflow begins with a primary screen for broad-spectrum antimicrobial activity, followed by a targeted secondary screen to assess its inhibitory potential against human carbonic anhydrase IX (CAIX), a well-established therapeutic target in oncology.[6][7] A final counter-screen for cytotoxicity against a mammalian cell line is included to assess selectivity. These protocols are designed for researchers in drug discovery and development to obtain a preliminary activity profile of the Test Compound.

Compound Handling and Stock Solution Preparation

  • Solubility Assessment: Initially, assess the solubility of the Test Compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is recommended as a starting solvent.

  • Stock Solution: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO. Ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing - Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the Test Compound that inhibits the visible in vitro growth of a microorganism.[8] It is a standard method for assessing the potency of a potential new antimicrobial agent.[9][10]

Materials and Reagents:

  • Test Compound stock solution (10 mM in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well, sterile, clear, flat-bottom microtiter plates

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or turbidity meter

  • Multi-channel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[11]

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[12]

  • Compound Dilution in Microtiter Plate:

    • Dispense 100 µL of CAMHB into wells 2 through 11 of a 96-well plate.

    • Prepare a working solution of the Test Compound in CAMHB. Add 200 µL of this solution at twice the highest desired test concentration to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this serial transfer to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (100 µL CAMHB only, no bacteria).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension (target density 5 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.[11]

    • Cover the plate with a sterile lid or sealer and incubate at 35-37°C for 16-20 hours in ambient air.[13]

  • MIC Determination:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the Test Compound at which there is no visible growth of the microorganism.[12] Growth should be evident in the growth control well (well 11), and no growth should be observed in the sterility control well (well 12).

Protocol 2: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the inhibition of human carbonic anhydrase IX (CAIX), a zinc metalloenzyme. The assay is based on the enzyme's ability to catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be monitored spectrophotometrically.[14][15] A decrease in the rate of color formation indicates enzyme inhibition.[16]

Materials and Reagents:

  • Recombinant human Carbonic Anhydrase IX (CAIX)

  • Test Compound stock solution (10 mM in DMSO)

  • Positive control inhibitor: Acetazolamide.[17]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • 96-well, sterile, clear, flat-bottom microtiter plate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • CAIX Working Solution: Dilute the CAIX enzyme stock in cold Assay Buffer to the desired final concentration. Keep on ice.

    • p-NPA Substrate Solution: Prepare a stock solution of p-NPA in acetonitrile and dilute it in Assay Buffer to the final desired concentration just before use.

    • Compound Dilutions: Prepare serial dilutions of the Test Compound and Acetazolamide in Assay Buffer. Ensure the final DMSO concentration in all wells is ≤1%.

  • Assay Plate Setup (in triplicate):

    • Test Wells: Add 160 µL Assay Buffer, 20 µL of Test Compound dilution, and 20 µL of CAIX Working Solution.

    • Positive Control Wells: Add 160 µL Assay Buffer, 20 µL of Acetazolamide dilution, and 20 µL of CAIX Working Solution.

    • Maximum Activity Control: Add 160 µL Assay Buffer, 20 µL of Assay Buffer containing DMSO (vehicle), and 20 µL of CAIX Working Solution.

    • Blank Well: Add 180 µL Assay Buffer and 20 µL of CAIX Working Solution (no substrate).

  • Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[15]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells except the Blank. The final volume will be 220 µL.

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.[15]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percentage of inhibition for each concentration of the Test Compound using the formula: % Inhibition = [1 - (V_inhibitor / V_max_activity)] * 100

    • Plot the % Inhibition against the logarithm of the Test Compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the general cytotoxicity of the Test Compound against a mammalian cell line to determine its therapeutic window or selectivity. The assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to a purple formazan product.

Materials and Reagents:

  • Human cell line (e.g., HEK293 for non-cancerous, or HeLa for a cancer line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well, sterile, tissue culture-treated plates

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Incubate for an additional 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_untreated_control) * 100

    • Plot the % Viability against the logarithm of the Test Compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value (the concentration that causes 50% reduction in cell viability).

Data Presentation

Quantitative data from the described assays should be summarized in clear, structured tables for comparative analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of Test Compound

Test Microorganism Gram Stain MIC (µg/mL) Positive Control (Ciprofloxacin) MIC (µg/mL)
Escherichia coli ATCC 25922 Negative 16 ≤ 0.015
Staphylococcus aureus ATCC 29213 Positive 8 0.25
Pseudomonas aeruginosa ATCC 27853 Negative > 128 0.5

| Enterococcus faecalis ATCC 29212 | Positive | 32 | 1 |

Table 2: In Vitro Carbonic Anhydrase Inhibition

Enzyme Isoform Test Compound IC₅₀ (µM) Positive Control (Acetazolamide) IC₅₀ (µM)
Human CAIX (catalytic domain) 0.85 0.025

| Human CAII (off-target control) | 12.3 | 0.012 |

Table 3: Mammalian Cell Cytotoxicity

Cell Line Incubation Time Test Compound CC₅₀ (µM)
HEK293 (Human Embryonic Kidney) 48 hours 95

| HeLa (Human Cervical Cancer) | 48 hours | 78 |

Visualizations

Diagrams are provided to illustrate the experimental logic and a relevant biological pathway.

G cluster_0 Screening Cascade start Test Compound This compound primary Protocol 1: Primary Screen (Antimicrobial MIC Assay) start->primary decision1 Antimicrobial Activity? primary->decision1 secondary Protocol 2: Secondary Screen (Carbonic Anhydrase IX Assay) decision1->secondary Yes result Lead Candidate Profile (Selectivity Index) decision1->result No decision2 Potent CAIX Inhibition? secondary->decision2 counter Protocol 3: Counter Screen (Mammalian Cell Cytotoxicity) decision2->counter Yes decision2->result No counter->result

Caption: Experimental workflow for biological activity screening.

G cluster_1 CAIX Activity in Hypoxic Tumor Microenvironment hypoxia Tumor Hypoxia (Low O₂) hif HIF-1α Stabilization hypoxia->hif caix Carbonic Anhydrase IX (CAIX) Expression hif->caix Upregulates reaction CO₂ + H₂O  ⇌  H⁺ + HCO₃⁻ caix->reaction Catalyzes acidosis Extracellular Acidosis (Low pHₑ) reaction->acidosis alkalosis Intracellular Alkalinization (Maintained pHᵢ) reaction->alkalosis invasion Invasion & Metastasis acidosis->invasion survival Cell Proliferation & Survival alkalosis->survival inhibitor Test Compound (CAIX Inhibitor) inhibitor->reaction Blocks

References

Application Notes and Protocols for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[1][2][3][4][5][6][7][8] These activities include anticancer,[9][10][11][12][13][14] antimicrobial,[15][16][17][18] anti-inflammatory,[3][7] anticonvulsant,[2][8] and diuretic properties.[1][5] The versatility of the 1,3,4-thiadiazole ring is attributed to its metabolic stability and its ability to act as a bioisostere for other five-membered heterocyclic rings.[9][13] This document provides a detailed experimental design for the investigation of a specific, understudied derivative, 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine . Due to the limited availability of specific data for this compound, the following protocols are based on established methodologies for the broader class of 1,3,4-thiadiazole derivatives.

Synthesis and Characterization

A common route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with various reagents. A plausible synthetic route for this compound is outlined below.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from tetrahydrofuran-2-carboxylic acid and thiosemicarbazide.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or a similar dehydrating/cyclizing agent

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of tetrahydrofuran-2-carboxylic acid (1 equivalent) in an anhydrous solvent, add thiosemicarbazide (1 equivalent).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (1.1 equivalents) dropwise while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR to confirm its structure and purity.

In Vitro Biological Evaluation

Based on the known activities of 1,3,4-thiadiazole derivatives, a tiered screening approach is recommended to identify the primary biological effects of this compound.

Anticancer Activity Screening

Many 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity.[9][10][12][13][14] An initial screen against a panel of cancer cell lines is a logical starting point.

Protocol 2: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of the compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HepG2 (liver))

  • Normal cell line (e.g., HEK293, NIH3T3) for selectivity assessment

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompoundIC₅₀ (µM) after 48hIC₅₀ (µM) after 72h
MCF-7Test Compound
Doxorubicin
A549Test Compound
Doxorubicin
HCT116Test Compound
Doxorubicin
HepG2Test Compound
Doxorubicin
HEK293Test Compound
Doxorubicin
Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell line showing high sensitivity in the MTT assay

  • Test compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Data Presentation:

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (DMSO)
Test Compound (IC₅₀)
Antimicrobial Activity Screening

1,3,4-Thiadiazole derivatives are well-known for their antimicrobial properties.[15][16][17][18]

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Test compound

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation:

MicroorganismTest Compound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans
A. niger

Potential Signaling Pathways and Experimental Workflows

Based on the known targets of 1,3,4-thiadiazole derivatives, several signaling pathways could be modulated by this compound.[1][6] For instance, if the compound shows significant anticancer activity, it might be targeting pathways involved in cell proliferation, survival, or apoptosis.

Potential Anticancer Signaling Pathway

anticancer_pathway Compound 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine Target Potential Target (e.g., Kinase, Enzyme) Compound->Target Inhibition Proliferation Cell Proliferation Target->Proliferation Apoptosis Apoptosis Target->Apoptosis CellCycle Cell Cycle Arrest Target->CellCycle

Caption: Potential anticancer mechanism of action.

Experimental Workflow for Anticancer Studies

experimental_workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies Synthesis Compound Synthesis & Characterization Screening Cytotoxicity Screening (MTT Assay) Synthesis->Screening Toxicity Toxicity Studies (e.g., in mice) Synthesis->Toxicity Mechanism Mechanism of Action (Cell Cycle, Apoptosis) Screening->Mechanism TargetID Target Identification (e.g., Kinase Assay) Mechanism->TargetID Efficacy Xenograft Model Efficacy TargetID->Efficacy Toxicity->Efficacy

Caption: Workflow for anticancer drug discovery.

In Vivo Studies

Should the in vitro studies reveal promising activity and low cytotoxicity to normal cells, in vivo studies would be the next logical step.

Protocol 5: Acute Toxicity Study

Objective: To determine the acute toxicity and the maximum tolerated dose (MTD) of the compound in an animal model (e.g., mice).

Procedure:

  • Administer the compound to groups of mice at increasing doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitor the animals for signs of toxicity and mortality over a period of 14 days.

  • Record body weight changes, food and water intake, and any behavioral changes.

  • At the end of the study, perform gross necropsy and histopathological examination of major organs.

Protocol 6: Xenograft Tumor Model

Objective: To evaluate the in vivo anticancer efficacy of the compound.

Procedure:

  • Implant human cancer cells (the most sensitive from in vitro assays) subcutaneously into immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Administer the test compound at different doses (below the MTD) and a vehicle control.

  • Monitor tumor growth by measuring tumor volume regularly.

  • At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Perform further analysis on tumor tissues (e.g., immunohistochemistry for proliferation and apoptosis markers).

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day XAverage Tumor Weight (g) at Endpoint
Vehicle Control
Test Compound (Dose 1)
Test Compound (Dose 2)
Positive Control

Conclusion

The provided protocols offer a comprehensive framework for the initial investigation of this compound. This systematic approach, starting from synthesis and moving through in vitro screening to potential in vivo studies, will enable a thorough evaluation of its therapeutic potential. The broad biological activities associated with the 1,3,4-thiadiazole core suggest that this novel derivative is a promising candidate for drug discovery efforts.

References

Application Notes and Protocols for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. The information is compiled from safety data for structurally similar compounds and the known hazards of its constituent functional groups, namely the aminothiadiazole core and the tetrahydrofuran moiety.

Compound Information

Property Data
IUPAC Name This compound
CAS Number 383131-87-1[1]
Molecular Formula C₆H₉N₃OS
Molecular Weight 171.22 g/mol
Structure Tetrahydrofuran ring attached to a 1,3,4-thiadiazol-2-amine core

Hazard Identification and Safety Precautions

Potential Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation.[2][3][4]

  • Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Peroxide Formation: The tetrahydrofuran moiety is known to form explosive peroxides upon exposure to air and light, particularly after prolonged storage.[5][6][7]

Precautionary Statements:

Category Statement Reference
Prevention Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product.[2][4][8]
Response IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2][4][8]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4][8]
Disposal Dispose of contents/container to an approved waste disposal plant.[4][8]

Safety Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Ventilated Fume Hood PPE->FumeHood Ensure Handling Handle Compound FumeHood->Handling Proceed to AvoidInhalation Avoid Inhaling Dust/Vapors Handling->AvoidInhalation AvoidContact Avoid Skin/Eye Contact Handling->AvoidContact Decontaminate Decontaminate Work Area AvoidInhalation->Decontaminate After Use AvoidContact->Decontaminate After Use WashHands Wash Hands Thoroughly Decontaminate->WashHands DisposeWaste Dispose of Waste Properly WashHands->DisposeWaste

Caption: General laboratory safety workflow for handling chemical compounds.

Storage and Handling Protocols

Storage:

  • Container: Store in a tightly closed, airtight container to prevent air exposure and moisture absorption.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of peroxide formation.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2][4] Refrigerated storage may be appropriate, but consult the supplier's recommendation if available.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4][8]

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.[4]

    • Lab Coat: A standard laboratory coat should be worn.

  • Peroxide Testing: Due to the tetrahydrofuran moiety, it is crucial to test for the presence of peroxides before use, especially if the compound has been stored for an extended period or exposed to air. Peroxide test strips can be used for this purpose. CAUTION: Do not distill or evaporate solutions of this compound to dryness without first confirming the absence of peroxides, as this can lead to a violent explosion.[5][6]

Peroxide Management Protocol

Start Retrieve Compound from Storage TestPeroxides Test for Peroxides Start->TestPeroxides PeroxidesPresent Peroxides Detected TestPeroxides->PeroxidesPresent Positive NoPeroxides No Peroxides Detected TestPeroxides->NoPeroxides Negative QuenchPeroxides Quench Peroxides (e.g., with ferrous sulfate or sodium sulfite) PeroxidesPresent->QuenchPeroxides Proceed Proceed with Experiment NoPeroxides->Proceed Retest Re-test for Peroxides QuenchPeroxides->Retest Retest->PeroxidesPresent Positive Retest->NoPeroxides Negative

Caption: Protocol for managing potential peroxide formation in this compound.

Experimental Protocols

While specific experimental protocols for this exact molecule are not widely published, the following are generalized procedures based on the reactivity of similar aminothiadiazole derivatives.

General Protocol for Solubilization:

  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add a suitable organic solvent. Based on the polarity of the tetrahydrofuran and aminothiadiazole groups, solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or alcohols (e.g., ethanol, methanol) are likely to be effective.

  • Vortex or sonicate the mixture until the compound is fully dissolved. Gentle heating may be applied if necessary, but with caution due to the potential for peroxide decomposition.

General Protocol for Reaction with Electrophiles (e.g., Acylation): This protocol is hypothetical and based on the known reactivity of the amino group on the thiadiazole ring.

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.1 equivalents) to the solution and stir.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add the electrophile (e.g., an acyl chloride or anhydride, 1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Perform a standard aqueous workup and purify the product by column chromatography or recrystallization.

Spill and Waste Disposal

  • Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[8] For larger spills, evacuate the area and follow institutional emergency procedures.

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal risk assessment. Always consult the latest Safety Data Sheet for the most up-to-date information and follow all applicable institutional and governmental safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine synthesis. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly question-and-answer format.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction yield is significantly lower than expected, or I am not observing any product formation. What are the likely causes?

    Answer: Low or no yield in the synthesis of this compound can be attributed to several factors:

    • Inefficient Dehydrating Agent: The cyclization of the thiosemicarbazide intermediate requires a potent dehydrating agent to drive the reaction to completion. Commonly used agents include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA). Ensure the chosen agent is active and used in appropriate quantities.

    • Suboptimal Reaction Temperature: Temperature is a critical parameter. While some reactions proceed at room temperature, this specific synthesis often requires heating to facilitate cyclization. However, excessive heat can lead to the degradation of the starting materials or the desired product. It is crucial to carefully control the reaction temperature.

    • Poor Quality of Starting Materials: Impurities in the starting materials, tetrahydrofuran-2-carboxylic acid and thiosemicarbazide, can lead to side reactions and inhibit the formation of the desired product. Always use pure and dry reagents.

    • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient duration. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Hydrolysis of POCl₃: If using phosphorus oxychloride, it is highly sensitive to moisture. The presence of water will decompose the reagent, rendering it ineffective for the cyclization reaction. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.

Issue 2: Formation of Side Products

  • Question: I am observing the formation of significant side products in my reaction mixture. How can I identify and minimize them?

    Answer: The formation of side products is a common challenge. Key strategies to minimize them include:

    • Formation of 1,2,4-Triazole Derivatives: Under alkaline conditions, the cyclization of the acylthiosemicarbazide intermediate can favor the formation of 1,2,4-triazole derivatives. To promote the formation of the desired 1,3,4-thiadiazole, the reaction should be carried out in an acidic medium.

    • Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product. Monitoring the reaction with TLC can help ensure the reaction proceeds to completion.

    • Decomposition of the Tetrahydrofuran Ring: Strong acidic conditions and high temperatures can potentially lead to the opening or decomposition of the tetrahydrofuran ring. Careful control of the reaction temperature and the choice of a milder dehydrating agent, if possible, can mitigate this issue.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods?

    Answer: Effective purification is crucial to obtain a high-purity product. The following methods are recommended:

    • Recrystallization: This is the most common and effective method for purifying 2-amino-1,3,4-thiadiazole derivatives. Suitable solvents for recrystallization include ethanol or a mixture of dimethylformamide (DMF) and water.[1]

    • Neutralization and Washing: After the reaction, it is important to neutralize the excess acid. This is typically done by carefully pouring the reaction mixture onto crushed ice and then neutralizing with a base like sodium bicarbonate or ammonia solution until the pH is neutral or slightly basic.[1] The crude product can then be filtered and washed with water to remove inorganic salts.

    • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A suitable eluent system would typically consist of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with the polarity gradually increased.

Data Presentation

The yield of 2-amino-5-substituted-1,3,4-thiadiazoles is highly dependent on the chosen synthetic method and reaction conditions. The following table summarizes typical yields reported for analogous syntheses.

5-SubstituentDehydrating/Cyclizing AgentReaction ConditionsYield (%)Reference
PhenylPOCl₃Reflux, 15h-[2]
4-MethylphenylPOCl₃80-90 °C, 1h89[3]
2-(Phenylthiomethyl)phenylPOCl₃80-90 °C, 1h60[3]
2-(Benzenesulfonylmethyl)phenylPOCl₃80-90 °C, 1h59[3]
EthylPolyphosphoric Acid102-111 °C, 1.5h92.5[4]
MethylPolyphosphoric Acid105-116 °C, 50 min89.1[4]
PhenylPolyphosphate Ester (PPE)Reflux, 10h64.4[5]
PhenoxymethylPolyphosphate Ester (PPE)Reflux, 10h44.4[5]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established methods for the synthesis of analogous 2-amino-5-substituted-1,3,4-thiadiazoles.

Synthesis of this compound using Phosphorus Oxychloride

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (1.0 eq).

  • Addition of Reactants: To the flask, add tetrahydrofuran-2-carboxylic acid (1.0-1.2 eq) and an excess of phosphorus oxychloride (POCl₃) to act as both the dehydrating agent and the solvent.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 1-2 hours. Monitor the progress of the reaction by TLC.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution to a pH of approximately 8 with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.[3]

  • Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or a DMF/water mixture to obtain the pure this compound.[1]

Visualizations

Chemical Reaction Pathway

G cluster_start Starting Materials TSC Thiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate TSC->Intermediate + TFA Tetrahydrofuran-2-carboxylic acid TFA->Intermediate Product This compound Intermediate->Product Cyclization -H2O POCl3 POCl3 (Dehydrating Agent) POCl3->Intermediate

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

G Start Low Yield or No Product Check_Reagents Check Purity and Dryness of Starting Materials Start->Check_Reagents Check_Conditions Verify Reaction Temperature and Time Start->Check_Conditions Check_Dehydrating_Agent Assess Activity of Dehydrating Agent Start->Check_Dehydrating_Agent Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Use_Fresh_Reagent Use Fresh/Anhydrous Dehydrating Agent Check_Dehydrating_Agent->Use_Fresh_Reagent Side_Products Side Product Formation? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Optimize_Conditions Adjust Reaction pH (Acidic Medium) Side_Products->Optimize_Conditions Yes End Improved Yield Side_Products->End No Optimize_Time_Temp->End Optimize_Conditions->End Use_Fresh_Reagent->End Purify_Reagents->End

Caption: A workflow for troubleshooting low yield in the synthesis.

References

purification challenges of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Welcome to the technical support center for the purification of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common purification challenges associated with this polar, heterocyclic amine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.

Question 1: My TLC plate shows significant streaking or tailing for my compound spot. What is the cause and how can I fix it?

Answer: Streaking is a common issue when running basic amines on standard silica gel plates. The primary cause is the strong acid-base interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the silica surface.[1] This leads to poor separation and inaccurate assessment of purity.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-2% triethylamine (TEA) or 1% ammonia solution in methanol (prepared by bubbling ammonia gas through cold methanol).

  • Stationary Phase Choice: Consider using TLC plates with a different stationary phase, such as alumina (which is basic) or amine-functionalized silica plates, if available.

  • Sample Application: Ensure your sample is not too concentrated when spotted on the TLC plate, as this can also contribute to streaking.

Question 2: During column chromatography on silica gel, my compound is either not eluting or is co-eluting with polar impurities. What should I do?

Answer: This is a classic challenge with polar amines on silica gel.[1] Strong adsorption to the silica can prevent elution, while the high polarity of the required mobile phase (e.g., high percentages of methanol in DCM) can cause co-elution of other polar impurities.

Solutions:

  • Use a Modified Eluent: As with TLC, add a basic modifier like triethylamine (0.5-1% v/v) to your mobile phase (e.g., Dichloromethane/Methanol).[1] This "competing base" will occupy the acidic sites on the silica, allowing your compound to travel down the column more uniformly.

  • Switch the Stationary Phase: The most effective solution is often to switch to a more suitable stationary phase.

    • Amine-Functionalized Silica: This is an excellent choice for purifying basic compounds as it minimizes acid-base interactions.[1][2][3]

    • Reversed-Phase Chromatography (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography using a solvent system like Water/Acetonitrile or Water/Methanol (often with a modifier like 0.1% TFA or formic acid) can be very effective.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for polar compounds and uses a polar stationary phase with an aqueous-organic mobile phase.[3][4]

Question 3: I have isolated my product as an oil and it refuses to crystallize. How can I induce crystallization?

Answer: Obtaining an oil instead of a solid is common if residual solvent or minor impurities are present, which disrupt the crystal lattice formation. The inherent structural features of the molecule can also favor an amorphous state.

Solutions:

  • High Vacuum Drying: Ensure all solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single seed crystal to the oil.

  • Solvent Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble, like hexanes or diethyl ether) to the oil and stir or sonicate. This can wash away impurities and induce precipitation of your compound as a solid.

  • Salt Formation: A highly effective method for purifying amines is to form a salt.[5] Dissolve the oily free base in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or isopropanol. The resulting hydrochloride salt is often a stable, crystalline solid that can be easily filtered and washed. You can then use the purified salt directly or neutralize it back to the free base if required.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of this compound? Syntheses of 2-amino-1,3,4-thiadiazoles often involve the cyclization of an acylthiosemicarbazide intermediate, which is formed from a carboxylic acid and thiosemicarbazide.[6][7][8] Potential impurities include:

  • Unreacted starting materials: Thiosemicarbazide and Tetrahydrofuran-2-carboxylic acid.

  • Acylthiosemicarbazide intermediate: The non-cyclized precursor.

  • Isomeric byproducts: Under certain conditions (especially basic), formation of 1,2,4-triazole derivatives can occur as a side reaction.[9]

Q2: What are the best general-purpose solvents for recrystallizing this compound? Given its polar nature, good single solvents to try are ethanol, methanol, or isopropanol.[5][10] If a single solvent does not provide the desired solubility profile (soluble hot, insoluble cold), a solvent pair is recommended.[11] Common pairs for polar compounds include:

  • Ethanol / Water

  • Methanol / Diethyl Ether

  • Dichloromethane / Hexanes

  • Dimethylformamide (DMF) / Water[12]

Q3: Is this compound stable to acidic or basic conditions during purification? The 2-amino-1,3,4-thiadiazole core is generally stable to moderately acidic and basic conditions used in standard purification techniques like extractions or modified chromatography. The amine group will be protonated under acidic conditions (pH < ~4) and will be in its free base form under neutral to basic conditions. However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, should be avoided to prevent potential hydrolysis of the thiadiazole ring.

Data Presentation

The following table summarizes known and estimated physicochemical properties for the target compound and a close structural analog. Exact experimental values for the target compound are not widely published; therefore, some values are estimated based on its structure.

PropertyThis compound5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine (Analog)Reference
Molecular Formula C₆H₉N₃OSC₆H₅N₃OS[13][14]
Molecular Weight 171.22 g/mol 167.19 g/mol [13][14]
Appearance Likely off-white to pale yellow solidNot Reported-
pKa (Estimated) 3.5 - 4.5 (for the amine group)Similar-
Solubility (Predicted) Soluble in Methanol, DMF, DMSO; Sparingly soluble in Water, Ethyl Acetate; Insoluble in HexanesSimilar-

Experimental Protocols

Protocol 1: Flash Column Chromatography (Modified Normal Phase)

  • Stationary Phase: Silica gel (standard grade, 230-400 mesh) or Amine-functionalized silica gel.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as 5% Methanol in Dichloromethane (DCM). To this mixture, add 0.5% v/v Triethylamine (TEA). For example, to make 1 L of eluent, use 945 mL DCM, 50 mL Methanol, and 5 mL TEA.

  • Column Packing: Pack the column with silica gel using a non-polar solvent (e.g., hexanes) or your initial, less polar mobile phase. Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin elution with a starting mobile phase (e.g., 2% MeOH/DCM + 0.5% TEA) and gradually increase the polarity (e.g., up to 10% MeOH/DCM + 0.5% TEA) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC (using a mobile phase containing TEA) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of TEA may require co-evaporation with a solvent like DCM or placing the sample under a high vacuum.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of your crude material. Add a potential solvent (e.g., ethanol) dropwise. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture gently. An ideal solvent will dissolve the compound when hot but not when cold.[11]

  • Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a hot plate and a condenser). Add just enough hot solvent to fully dissolve the solid.[15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as Ethyl Acetate or Dichloromethane (DCM) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous Hydrochloric Acid (HCl). Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will move to the aqueous layer.

  • Separation: Drain the lower (aqueous) layer into a clean flask. The neutral and acidic impurities will remain in the organic layer, which can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1 M or 2 M aqueous Sodium Hydroxide (NaOH) with stirring until the pH is basic (pH > 9). A precipitate of the neutral amine may form.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (Ethyl Acetate or DCM), shake, and separate the layers. The purified neutral amine will now be in the organic layer. Repeat this extraction two more times to ensure complete recovery.

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Visualizations

Below are diagrams illustrating key purification workflows and concepts.

G General Purification Workflow start Crude Product check_purity Assess Purity (TLC, NMR, LCMS) start->check_purity is_solid Is the crude material a solid? check_purity->is_solid < 95% Pure pure_product Pure Product check_purity->pure_product > 95% Pure recrystallize Attempt Recrystallization is_solid->recrystallize Yes extraction Perform Acid-Base Extraction is_solid->extraction No (Oily) pure_solid Pure Crystalline Solid recrystallize->pure_solid Success fail Crystallization Fails (Product is an Oil) recrystallize->fail Failure chromatography Perform Column Chromatography extraction->chromatography Further purification needed extraction->pure_product Sufficiently Pure chromatography->pure_product fail->chromatography

Caption: A decision-making workflow for purifying the target compound.

G Acid-Base Extraction Logic cluster_0 After Acid Wash cluster_1 After Basification & Re-extraction start Crude Product (Amine + Impurities) dissolved in Organic Solvent (EtOAc) add_acid Step 1: Add 1M HCl (aq) start->add_acid org_layer1 Organic Layer: Neutral/Acidic Impurities add_acid->org_layer1 aq_layer1 Aqueous Layer: Protonated Amine Salt [R-NH3]+Cl- add_acid->aq_layer1 separate Separate Layers org_layer1->separate aq_layer1->separate add_base Step 2: Add 1M NaOH (aq) to Aqueous Layer until pH > 9 separate->add_base Process Aqueous Layer org_layer2 Organic Layer: Purified Neutral Amine [R-NH2] add_base->org_layer2 aq_layer2 Aqueous Layer: Salts (NaCl) add_base->aq_layer2 finish Dry & Evaporate Organic Layer org_layer2->finish aq_layer2->finish

Caption: The logical steps of an acid-base extraction for amine purification.

References

Technical Support Center: 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the handling, storage, and experimental use of this compound. Here you will find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial at -20°C, protected from light and moisture. The 1,3,4-thiadiazole core is generally stable, but prolonged exposure to light and atmospheric moisture can lead to gradual degradation.[1][2]

Q2: How should I prepare and store stock solutions of this compound?

A2: For maximum stability, prepare stock solutions in high-purity, anhydrous dimethyl sulfoxide (DMSO). Store these stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous experiments, dilute the DMSO stock into your aqueous buffer immediately before use. Do not store the compound in aqueous solutions for extended periods, as it is susceptible to hydrolysis.

Q3: Is this compound susceptible to degradation under acidic or basic conditions?

A3: Yes. Both the 2-amino-1,3,4-thiadiazole ring and the tetrahydrofuran (THF) moiety can be sensitive to pH extremes. Strong acidic conditions can promote the ring-opening of the THF moiety, while both acidic and basic conditions can catalyze the hydrolysis of the amine group or cleavage of the thiadiazole ring.[3] It is recommended to maintain experimental buffers within a pH range of 4-8.[4]

Q4: My compound solution has developed a yellow tint. What does this signify?

A4: A color change is often an indicator of degradation, particularly photolytic or oxidative degradation.[4] The formation of conjugated impurities or degradation products can result in colored species. It is crucial to prepare fresh solutions and ensure all solutions are protected from light.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of Potency or Inconsistent Results in Biological Assays Compound Degradation: The active compound has degraded in the stock solution or the aqueous assay buffer.1. Prepare a fresh stock solution from solid material.2. Minimize the time the compound spends in aqueous buffer before the assay; prepare working solutions immediately prior to use.3. Perform a forced degradation study (see Protocol 1) to understand its stability in your specific assay buffer and conditions.
Appearance of New Peaks in HPLC or LC-MS Analysis Hydrolysis, Oxidation, or Photodegradation: The compound is breaking down into one or more new chemical entities.1. Check the solvent: Ensure you are using high-purity, anhydrous solvents for stock solutions.2. Protect from light: Store solutions in amber vials or wrap them in aluminum foil.3. Control pH: If using aqueous solutions, ensure the buffer pH is within a stable range (typically 4-8).4. Inert Atmosphere: For long-term storage or sensitive reactions, consider purging solutions with an inert gas like argon or nitrogen to minimize oxidation.
Precipitate Forms in Aqueous Solution Poor Solubility or Degradation: The compound may have limited solubility in the aqueous buffer, or a degradant may be precipitating.1. Verify the compound's solubility limit in your buffer system.2. Use a co-solvent if compatible with your experiment.3. Filter the solution using a 0.22 µm syringe filter before use.4. Analyze the precipitate (if possible) to determine if it is the parent compound or a degradation product.

Quantitative Stability Data

The following table summarizes representative data from a forced degradation study on a 2-amino-5-substituted-1,3,4-thiadiazole derivative, illustrating its stability under various stress conditions. Note that these are example values and actual degradation rates will depend on the specific experimental conditions.

Stress ConditionTime (hours)Temperature% Degradation (Example)Major Degradation Products (Plausible)
Control (Water) 24Room Temp< 2%-
Acid Hydrolysis (0.1 M HCl) 2460°C18%THF ring-opened products, amine hydrolysis
Base Hydrolysis (0.1 M NaOH) 2460°C25%Thiadiazole ring cleavage products, amine hydrolysis
Oxidation (3% H₂O₂) 24Room Temp32%2-Hydroxy-THF derivatives, N-oxides, S-oxides
Thermal (Water) 2480°C8%Minor hydrolysis products
Photolytic (UV Light, 254 nm) 24Room Temp15%Ring-cleavage and rearrangement products

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a standard procedure to intentionally degrade the compound to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Validated stability-indicating HPLC-UV/MS method

2. Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in acetonitrile.

  • Prepare Stress Samples: For each condition, dilute the stock solution to a final concentration of 100 µg/mL in the respective stress medium:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: HPLC-grade water

    • Photolytic: HPLC-grade water in a quartz cuvette

    • Control: HPLC-grade water (wrapped in foil)

  • Incubation:

    • Incubate acid and base hydrolysis samples at 60°C.

    • Incubate the thermal sample at 80°C.

    • Keep the oxidative and control samples at room temperature, protected from light.

    • Expose the photolytic sample to a calibrated UV light source (e.g., 254 nm).

  • Sample Collection: Collect aliquots from each sample at predetermined time points (e.g., 0, 4, 8, 24 hours). Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a validated HPLC-UV/MS method. Calculate the percentage of the parent compound remaining and identify the mass of any new peaks to characterize degradation products.

Visual Guides: Workflows and Pathways

The following diagrams illustrate key troubleshooting workflows and potential degradation pathways for the compound.

G start Inconsistent Experimental Results (e.g., loss of activity, new HPLC peaks) check_storage 1. Review Storage Conditions (Solid & Stock Solution) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_protocol 2. Examine Experimental Protocol protocol_ok Protocol OK? check_protocol->protocol_ok issue_aqueous Issue: Aqueous Buffer - Stored too long before use? - pH outside 4-8 range? check_protocol->issue_aqueous Buffer Prep issue_light Issue: Light Exposure - Clear vials used? - Left on benchtop? check_protocol->issue_light Handling issue_temp Issue: Temperature - Prolonged incubation at >60°C? check_protocol->issue_temp Incubation storage_ok->check_protocol Yes issue_solid Issue: Solid Storage - Exposed to light/moisture? - Wrong temperature? storage_ok->issue_solid No issue_stock Issue: Stock Solution - Anhydrous DMSO used? - Freeze-thaw cycles? storage_ok->issue_stock No protocol_ok->start Yes, protocol seems fine. Consider forced degradation study. solution Solution: - Store solid at -20°C, protected from light/moisture. - Use anhydrous DMSO for stocks, aliquot, store at -80°C. - Prepare aqueous solutions fresh before each use. - Use amber vials or foil. protocol_ok->solution No, issues found issue_solid->solution issue_stock->solution issue_aqueous->solution issue_light->solution issue_temp->solution

Caption: Troubleshooting workflow for identifying sources of compound degradation.

G cluster_main Plausible Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photolysis parent 5-(Tetrahydrofuran-2-yl) -1,3,4-thiadiazol-2-amine h1 Thiadiazole Ring Opening parent->h1 H₂O, H⁺/OH⁻ h2 THF Ring Opening (Acid-Catalyzed) parent->h2 H₂O, H⁺/OH⁻ o1 2-Hydroxy-THF Derivative parent->o1 [O] e.g., H₂O₂ o2 Thiadiazole N-Oxide or S-Oxide parent->o2 [O] e.g., H₂O₂ p1 Radical Intermediates parent->p1 UV Light (hν) p2 Rearrangement Products p1->p2

Caption: Plausible degradation pathways under different stress conditions.

References

Technical Support Center: Crystallization of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. The following information is compiled from established principles for the crystallization of heterocyclic amines and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound is "oiling out" during crystallization instead of forming solid crystals. What should I do?

A1: "Oiling out," a common issue with amines, occurs when the compound separates from the solution as a liquid instead of a solid crystalline structure.[1][2] This is often due to high supersaturation or rapid cooling.[1] Here are several strategies to address this:

  • Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of additional solvent to the heated solution before cooling.[1]

  • Slow Cooling: Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath. Rapid cooling often promotes oil formation.[1]

  • Use a Seed Crystal: Introducing a seed crystal of the solid compound to a slightly cooled, saturated solution can induce proper crystallization.

  • Solvent System Optimization: Experiment with different solvents. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (an anti-solvent) can encourage crystallization.[1]

  • pH Adjustment: For amines, converting the free base to a salt by adding an acid can significantly improve its crystallization characteristics.[3][4]

Q2: My compound will not crystallize from any of the common solvents I've tried. What are my next steps?

A2: If standard single-solvent systems fail, consider the following approaches:

  • Mixed Solvent Systems: Systematically test binary or even ternary solvent mixtures. A common technique is to dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature and then slowly add a "poor" solvent (anti-solvent) until turbidity appears. Gentle heating to redissolve the turbidity followed by slow cooling can yield crystals.

  • Evaporation: Slow evaporation of the solvent from a dilute solution can sometimes produce high-quality crystals. This method is gentle and can be effective for stubborn compounds.[5]

  • Salt Formation: As mentioned previously, converting the amine to a salt (e.g., hydrochloride, sulfate) can drastically alter its solubility and improve its ability to crystallize.[3] You can try dissolving the amine in a suitable solvent and adding a solution of an acid (e.g., HCl in ethanol).

Q3: The crystallization happens too quickly, resulting in fine needles or powder. How can I obtain larger, higher-quality crystals?

A3: Rapid crystallization can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[2][6] To slow down crystal growth:

  • Reduce the Degree of Supersaturation: Add a bit more solvent than the minimum required for dissolution at high temperature.[2] This will keep the compound in solution longer during cooling.

  • Insulate the Crystallization Vessel: Place the flask on a surface that does not conduct heat well (e.g., a cork ring or folded paper towels) and cover it to slow the rate of cooling.[2]

  • Use a Solvent with Lower Volatility: Solvents that evaporate quickly can lead to rapid crystallization at the surface of the solution.

Q4: My crystallization yield is very low (e.g., less than 20%). How can I improve it?

A4: A low yield can be attributed to several factors:[2]

  • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor.[2] If the mother liquor has not been discarded, you can try to concentrate it and cool it again to recover more product.

  • Premature Filtration: Ensure that the crystallization process is complete before filtering. Check for any further crystal formation upon extended cooling.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is still significantly soluble at low temperatures, the yield will be poor.

Data Presentation

Table 1: Solvent Selection Guide for Crystallization of Thiadiazole Derivatives

Solvent ClassExamplesSuitability for CrystallizationNotes
Alcohols Ethanol, MethanolOften GoodCommonly used for recrystallization of polar heterocyclic compounds.[7][8][9][10]
Halogenated Dichloromethane, ChloroformModerateCan be effective, sometimes used in combination with other solvents.[11][12]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Poor (as primary solvent)Often used as an anti-solvent.
Esters Ethyl AcetateGoodA versatile solvent for a range of polarities.[5]
Amides Dimethylformamide (DMF)Good (for less soluble compounds)High boiling point, can be difficult to remove. Often used when other solvents fail.[5][8]
Hydrocarbons Hexane, BenzenePoor (as primary solvent)Typically used as anti-solvents.[12]
Acids Acetic Acid, Trifluoroacetic AcidGood (for salt formation)Can be used to dissolve basic amines and promote crystallization as salts.[4]

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound solid. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Crystallization using a Mixed Solvent System (e.g., Dichloromethane-Hexane)
  • Dissolution: Dissolve the crude compound in the minimum amount of hot dichloromethane (the "good" solvent).

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane (the "anti-solvent") dropwise until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Isolation and Drying: Follow steps 4-6 from Protocol 1, washing with a small amount of a hexane-rich dichloromethane/hexane mixture.

Visualizations

Troubleshooting_Crystallization Start Start Crystallization Problem Problem Encountered Start->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Liquid droplets? NoCrystals No Crystals Form Problem->NoCrystals Clear solution? RapidCrystals Crystals Form Too Rapidly Problem->RapidCrystals Fine powder? LowYield Low Yield Problem->LowYield <20% recovery? Sol_SlowCool Slow Down Cooling OilingOut->Sol_SlowCool Sol_AddSolvent Add More Solvent OilingOut->Sol_AddSolvent Sol_SeedCrystal Use Seed Crystal OilingOut->Sol_SeedCrystal NoCrystals->Sol_SeedCrystal Sol_MixedSolvent Try Mixed Solvents NoCrystals->Sol_MixedSolvent Sol_Evaporation Slow Evaporation NoCrystals->Sol_Evaporation RapidCrystals->Sol_SlowCool RapidCrystals->Sol_AddSolvent LowYield->Sol_MixedSolvent Sol_Concentrate Concentrate Mother Liquor LowYield->Sol_Concentrate Success Successful Crystallization Sol_SlowCool->Success Sol_AddSolvent->Success Sol_SeedCrystal->Success Sol_MixedSolvent->Success Sol_Evaporation->Success Sol_Concentrate->Success

Caption: Troubleshooting workflow for common crystallization issues.

Experimental_Workflow Start Crude Compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve HotFilter Hot Filtration (optional) Dissolve->HotFilter Cool Slow Cooling HotFilter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the cyclization of tetrahydrofuran-2-carboxylic acid with thiosemicarbazide. This reaction typically requires a dehydrating agent to facilitate the formation of the 1,3,4-thiadiazole ring.

Q2: What are the common dehydrating agents used for this synthesis, and are there safer alternatives to hazardous reagents?

A2: Strong acids like concentrated sulfuric acid (H₂SO₄) and phosphorus oxychloride (POCl₃) are effective but hazardous.[1] A safer and effective alternative is polyphosphate ester (PPE), which can be used for a one-pot synthesis, avoiding the need for toxic additives.

Q3: What are the typical reaction conditions for the synthesis using Polyphosphate Ester (PPE)?

A3: A general one-pot method involves heating a mixture of the carboxylic acid and thiosemicarbazide in the presence of PPE. For similar syntheses, the reaction mixture is often refluxed for several hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]

Q4: Can this synthesis be performed in a one-pot reaction?

A4: Yes, one-pot syntheses are efficient for preparing 2-amino-1,3,4-thiadiazole derivatives. The reaction of a carboxylic acid with thiosemicarbazide in the presence of polyphosphate ester (PPE) is a documented one-pot approach.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

  • Possible Cause: Incomplete reaction.

    • Suggested Solution: Ensure the reaction has run for a sufficient duration by monitoring its progress with TLC. Verify that the reaction temperature is optimal, as many cyclization reactions require heating.

  • Possible Cause: Ineffective dehydrating agent.

    • Suggested Solution: The choice and amount of dehydrating agent are critical. If using PPE, ensure a sufficient quantity is used. For other agents like POCl₃ or H₂SO₄, ensure they are of good quality and used in the correct stoichiometric ratio.

  • Possible Cause: Poor quality of starting materials.

    • Suggested Solution: Impurities in tetrahydrofuran-2-carboxylic acid or thiosemicarbazide can interfere with the reaction. Ensure the purity of the reagents before starting the synthesis.

  • Possible Cause: Suboptimal reaction temperature.

    • Suggested Solution: While some reactions proceed at room temperature, many require heating to overcome the activation energy. However, excessive heat can lead to degradation. Optimize the temperature based on literature for similar compounds or by running small-scale trials.

Issue 2: Formation of Side Products

  • Possible Cause: Formation of 1,2,4-triazole derivatives.

    • Suggested Solution: The reaction of thiosemicarbazide with carboxylic acids can sometimes yield 1,2,4-triazoles, particularly under alkaline conditions. Using acidic conditions generally favors the formation of the desired 1,3,4-thiadiazole.

  • Possible Cause: Ring-opening of the tetrahydrofuran moiety.

    • Suggested Solution: Strong acidic conditions and high temperatures could potentially lead to the opening of the tetrahydrofuran ring. If this is suspected, consider using a milder dehydrating agent like polyphosphate ester (PPE) instead of strong acids like concentrated H₂SO₄. Running the reaction at the lowest effective temperature can also minimize this side reaction.

Issue 3: Difficulty in Product Purification

  • Possible Cause: Presence of unreacted starting materials or soluble impurities.

    • Suggested Solution: Recrystallization from a suitable solvent, such as ethanol, is a common and effective purification method. Column chromatography using silica gel can also be employed for more challenging separations.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

EntryCarboxylic AcidDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
1Benzoic AcidPOCl₃-Reflux0.591[2]
2p-Anisic AcidH₂SO₄ (catalytic)Ethanol80-90494[3]
3Benzoic AcidPPEChloroform601064.4[4]
43-Phenylpropionic AcidPPEChloroform6010Not specified[5]
5Tetrahydrofuran-2-carboxylic acidPOCl₃-RefluxNot specifiedNot specifiedAdapted Protocol
6Tetrahydrofuran-2-carboxylic acidPPEChloroform6010-12Expected >60%Adapted Protocol

Note: Data for entries 5 and 6 are proposed based on general protocols and require experimental validation.

Experimental Protocols

Protocol 1: Synthesis of this compound using Phosphorus Oxychloride (POCl₃) (Adapted)

  • In a round-bottom flask, carefully add thiosemicarbazide (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) at 0 °C.

  • To this suspension, slowly add tetrahydrofuran-2-carboxylic acid (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and then heat under reflux. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: One-Pot Synthesis of this compound using Polyphosphate Ester (PPE) (Adapted)

  • Prepare polyphosphate ester (PPE) or use a commercially available source.

  • In a round-bottom flask, add tetrahydrofuran-2-carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) to a mixture of PPE and chloroform.

  • Heat the reaction mixture to 60 °C and reflux for 10-12 hours, monitoring the reaction by TLC.

  • After completion, add distilled water to the mixture and neutralize the residual PPE with sodium bicarbonate.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Tetrahydrofuran-2-carboxylic Acid Tetrahydrofuran-2-carboxylic Acid Mixing and Heating Mixing and Heating Tetrahydrofuran-2-carboxylic Acid->Mixing and Heating Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Mixing and Heating Dehydrating Agent (POCl3 or PPE) Dehydrating Agent (POCl3 or PPE) Dehydrating Agent (POCl3 or PPE)->Mixing and Heating Quenching & Neutralization Quenching & Neutralization Mixing and Heating->Quenching & Neutralization Filtration/Extraction Filtration/Extraction Quenching & Neutralization->Filtration/Extraction Recrystallization/Chromatography Recrystallization/Chromatography Filtration/Extraction->Recrystallization/Chromatography This compound This compound Recrystallization/Chromatography->this compound

Caption: General experimental workflow for the synthesis.

troubleshooting_logic Start Start Low/No Yield Low/No Yield Start->Low/No Yield Check Reaction Time/Temp Check Reaction Time/Temp Low/No Yield->Check Reaction Time/Temp Yes Side Product Formation Side Product Formation Low/No Yield->Side Product Formation No Check Reagent Quality Check Reagent Quality Check Reaction Time/Temp->Check Reagent Quality Optimize Dehydrating Agent Optimize Dehydrating Agent Check Reagent Quality->Optimize Dehydrating Agent Successful Synthesis Successful Synthesis Optimize Dehydrating Agent->Successful Synthesis Use Acidic Conditions Use Acidic Conditions Side Product Formation->Use Acidic Conditions 1,2,4-Triazole Use Milder Conditions (PPE) Use Milder Conditions (PPE) Side Product Formation->Use Milder Conditions (PPE) Ring Opening Use Acidic Conditions->Successful Synthesis Use Milder Conditions (PPE)->Successful Synthesis

Caption: Troubleshooting decision-making process.

PI3K_Akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR) Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth This compound This compound This compound->PI3K inhibits This compound->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

References

Technical Support Center: Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete formation of the acyl thiosemicarbazide intermediate. 2. Inefficient cyclization. 3. Decomposition of starting material or product. 4. Suboptimal reaction temperature or time.1. Ensure equimolar or a slight excess of thiosemicarbazide to tetrahydrofuran-2-carboxylic acid. 2. Use a more effective cyclizing agent. If using a mild acid, consider switching to a stronger one like concentrated H₂SO₄ or POCl₃, but be mindful of potential side reactions. Polyphosphoric acid (PPA) or polyphosphate ester (PPE) are effective alternatives. 3. Avoid excessive heating. Monitor the reaction temperature closely. For acid-sensitive substrates, milder cyclizing agents are recommended. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Presence of Multiple Spots on TLC (Impure Product) 1. Unreacted starting materials (tetrahydrofuran-2-carboxylic acid and/or thiosemicarbazide). 2. Presence of the acyl thiosemicarbazide intermediate. 3. Formation of isomeric byproducts (e.g., 1,2,4-triazole derivative). 4. Acid-catalyzed ring-opening of the tetrahydrofuran moiety.1. Ensure the reaction goes to completion by monitoring with TLC. Adjust reaction time and temperature as needed. 2. Ensure sufficient heating and an adequate amount of the cyclizing agent to drive the cyclization to completion. 3. Maintain acidic conditions during cyclization, as alkaline conditions can favor the formation of 1,2,4-triazoles. 4. Use milder acidic conditions or a non-acidic cyclizing agent. Avoid prolonged exposure to strong acids at high temperatures.
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction mixture. 2. Oily or non-crystalline product. 3. Co-precipitation of impurities.1. After neutralizing the reaction mixture, cool it in an ice bath to promote precipitation. If the product remains in solution, extraction with a suitable organic solvent may be necessary. 2. Try different recrystallization solvents or solvent mixtures (e.g., ethanol, ethanol/water, DMF/water). Trituration with a non-polar solvent like diethyl ether or hexane can sometimes induce crystallization. 3. Multiple recrystallizations may be necessary. Column chromatography can be employed for difficult-to-separate impurities.
Product Characterization Issues (e.g., unexpected NMR or MS data) 1. Incorrect product structure. 2. Presence of persistent impurities. 3. Product degradation.1. Re-evaluate the reaction conditions and potential side reactions. The formation of an isomeric byproduct or a product resulting from the ring-opening of the tetrahydrofuran ring is possible. 2. Further purify the product using techniques like column chromatography or preparative TLC. 3. Store the final product in a cool, dry, and dark place to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the reaction of tetrahydrofuran-2-carboxylic acid with thiosemicarbazide to form an acyl thiosemicarbazide intermediate, which is then cyclized in the presence of a dehydrating agent or strong acid to yield the final product.

Q2: Which cyclizing agent is best for this synthesis?

A2: The choice of cyclizing agent is critical. While strong acids like concentrated sulfuric acid or phosphorus oxychloride are effective, they can cause the opening of the tetrahydrofuran ring, leading to byproducts. Milder reagents like polyphosphoric acid (PPA) or polyphosphate ester (PPE) are often preferred as they can promote cyclization with fewer side reactions.

Q3: What are the likely side products in this synthesis?

A3: Potential side products include the uncyclized acyl thiosemicarbazide intermediate, the isomeric 1,2,4-triazole derivative, and byproducts resulting from the acid-catalyzed ring-opening of the tetrahydrofuran moiety.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials, intermediate, and the final product.

Q5: What is the best way to purify the final product?

A5: Recrystallization is the most common purification method. Suitable solvents include ethanol, a mixture of dimethylformamide (DMF) and water, or ethyl acetate. If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Experimental Protocols

Synthesis of 1-(Tetrahydrofuran-2-carbonyl)thiosemicarbazide (Intermediate)
  • In a round-bottom flask, dissolve tetrahydrofuran-2-carboxylic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 1-2 hours, or until the acid is fully activated.

  • In a separate flask, dissolve thiosemicarbazide (1 equivalent) in a suitable solvent (e.g., DMF).

  • Slowly add the thiosemicarbazide solution to the activated acid mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with water and a non-polar solvent like diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the solid to obtain the crude 1-(tetrahydrofuran-2-carbonyl)thiosemicarbazide.

Cyclization to this compound
  • Place the crude 1-(tetrahydrofuran-2-carbonyl)thiosemicarbazide (1 equivalent) in a round-bottom flask.

  • Slowly add a cyclizing agent such as pre-heated polyphosphoric acid (PPA) or polyphosphate ester (PPE) with stirring. A typical ratio is 10g of PPA/PPE per gram of the intermediate.

  • Heat the mixture to 80-100°C and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate) to a pH of 7-8.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

Parameter Conventional Method (H₂SO₄) Milder Method (PPA/PPE)
Starting Materials Tetrahydrofuran-2-carboxylic acid, ThiosemicarbazideTetrahydrofuran-2-carboxylic acid, Thiosemicarbazide
Cyclizing Agent Concentrated Sulfuric AcidPolyphosphoric Acid (PPA) or Polyphosphate Ester (PPE)
Reaction Temperature 80-100 °C80-100 °C
Reaction Time 1-3 hours2-4 hours
Typical Yield 50-70%65-85%
Key Side Reactions Higher potential for THF ring openingLower potential for THF ring opening
Purification Recrystallization (Ethanol or DMF/Water)Recrystallization (Ethanol or Ethyl Acetate)

Visualizations

Synthesis_Pathway cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization THF-COOH Tetrahydrofuran-2- carboxylic acid Intermediate 1-(Tetrahydrofuran-2-carbonyl) thiosemicarbazide THF-COOH->Intermediate + CDI, THF TSC Thiosemicarbazide TSC->Intermediate Final_Product 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine Intermediate->Final_Product PPA or H₂SO₄ Heat

Caption: General synthesis pathway for this compound.

Side_Reaction Target_Molecule This compound Ring_Opened_Products Ring-Opened Byproducts (e.g., hydroxybutyl-thiadiazole derivatives) Target_Molecule->Ring_Opened_Products Strong Acid (H⁺) High Temperature

Caption: Potential side reaction: Acid-catalyzed ring opening of the tetrahydrofuran moiety.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC Start->Check_TLC Unreacted_SM Unreacted Starting Material? Check_TLC->Unreacted_SM Increase_Time_Temp Increase reaction time/temp or change cyclizing agent Unreacted_SM->Increase_Time_Temp Yes Multiple_Spots Multiple Spots? Unreacted_SM->Multiple_Spots No Increase_Time_Temp->Check_TLC Optimize_Conditions Optimize cyclization conditions (milder acid, lower temp) Multiple_Spots->Optimize_Conditions Yes Purify Purify by recrystallization or column chromatography Multiple_Spots->Purify No Optimize_Conditions->Check_TLC End Pure Product Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Interpreting Spectral Data of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the spectral data of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. The information provided is based on established knowledge of similar chemical structures and spectroscopic principles.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted FT-IR Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H (amine) stretch3400-3250Medium, broad
C-H (aliphatic) stretch3000-2850Medium to strong
C=N (thiadiazole ring) stretch1640-1590Medium to strong
N-H (amine) bend1650-1580Medium
C-N stretch1350-1250Medium
C-O-C (ether) stretch1150-1080Strong
C-S (thiadiazole ring) stretch850-800Medium

Table 2: Predicted ¹H-NMR Spectral Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH₂7.2 - 7.5Singlet (broad)-
H-2' (THF)5.0 - 5.2Triplet~6-7
H-5'α (THF)3.8 - 4.0Multiplet-
H-5'β (THF)3.6 - 3.8Multiplet-
H-3' (THF)1.8 - 2.1Multiplet-
H-4' (THF)1.8 - 2.1Multiplet-

Table 3: Predicted ¹³C-NMR Spectral Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (Thiadiazole)168 - 172
C-5 (Thiadiazole)155 - 160
C-2' (THF)75 - 80
C-5' (THF)67 - 70
C-3' (THF)25 - 30
C-4' (THF)24 - 28

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

FragmentPredicted m/zInterpretation
[M]⁺185Molecular Ion
[M - NH₂]⁺169Loss of amino group
[C₄H₇O]⁺71Tetrahydrofuranyl cation
[C₂H₂N₃S]⁺100Thiadiazole amine fragment

Experimental Protocols

General Procedure for Spectral Analysis:

For the characterization of 5-(substituted)-1,3,4-thiadiazol-2-amines, the following general protocols are often employed[1][2][3]:

  • FT-IR Spectroscopy: Spectra are typically recorded on a FT-IR spectrometer using KBr pellets. The scanning range is generally from 4000 to 400 cm⁻¹[1][3].

  • NMR Spectroscopy: ¹H and ¹³C-NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds[2][4].

  • Mass Spectrometry: Mass spectra are often obtained using an LC-MS system with an electrospray ionization (ESI) or electron ionization (EI) source[1].

Troubleshooting Guides and FAQs

Question: My FT-IR spectrum shows a very broad peak in the 3500-3300 cm⁻¹ region. Is this normal?

Answer: Yes, a broad absorption band in this region is characteristic of the N-H stretching vibration of the primary amine group, often due to hydrogen bonding. If the peak is exceptionally broad, it could also indicate the presence of water in your sample. Ensure your sample and KBr are perfectly dry.

Question: In the ¹H-NMR spectrum, I am having trouble assigning the protons of the tetrahydrofuran ring. How can I simplify this?

Answer: The methylene protons of the tetrahydrofuran ring often present as complex multiplets due to overlapping signals. Running a 2D-NMR experiment, such as a COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) experiment, can help to definitively assign the proton and carbon signals of the THF ring.

Question: The molecular ion peak in my mass spectrum is very weak or absent. What could be the reason?

Answer: For some heterocyclic compounds, the molecular ion can be unstable and readily fragment. If you are using Electron Ionization (EI), consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) which often results in a more prominent molecular ion peak.

Question: Why is the chemical shift of my amine protons variable?

Answer: The chemical shift of amine (-NH₂) protons is highly dependent on concentration, temperature, and the solvent used due to variations in hydrogen bonding. It is also common for this peak to be broad. To confirm the presence of the amine protons, you can perform a D₂O exchange experiment, where the amine peak will disappear from the spectrum.

Visualizations

Spectral_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation FTIR FT-IR Analyze_FTIR Identify Functional Groups FTIR->Analyze_FTIR NMR ¹H & ¹³C NMR Analyze_NMR Determine Proton & Carbon Skeleton NMR->Analyze_NMR MS Mass Spec Analyze_MS Determine Molecular Weight & Fragmentation MS->Analyze_MS Combine_Data Combine Spectroscopic Data Analyze_FTIR->Combine_Data Analyze_NMR->Combine_Data Analyze_MS->Combine_Data Propose_Structure Propose Chemical Structure Combine_Data->Propose_Structure Confirm_Structure Confirm with 2D NMR Propose_Structure->Confirm_Structure

Caption: Workflow for spectral data interpretation.

Troubleshooting_Workflow Start Unexpected Spectral Result Check_Purity Check Sample Purity (TLC, LC-MS) Start->Check_Purity Check_Solvent Verify Solvent & Deuteration Level Start->Check_Solvent Instrument_Cal Check Instrument Calibration Start->Instrument_Cal Re_run Re-run Experiment Check_Purity->Re_run Check_Solvent->Re_run Instrument_Cal->Re_run Consult Consult Literature for Similar Compounds Re_run->Consult If issue persists Final_Analysis Re-analyze Data Re_run->Final_Analysis If issue is resolved Modify_Exp Modify Experimental Parameters (e.g., different solvent, temperature) Consult->Modify_Exp Modify_Exp->Re_run

Caption: Troubleshooting common spectral data issues.

References

overcoming solubility problems with 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine and related heterocyclic compounds. Given the limited specific solubility data for this particular molecule, the following guidance is based on established principles for thiadiazole derivatives and other poorly soluble compounds in drug discovery.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why is this happening?

A1: This common issue is known as "precipitation upon dilution" or "crashing out".[1][2] Your compound is likely soluble in a strong organic solvent like DMSO but has low solubility in the aqueous buffer required for your biological assay. When the concentrated DMSO stock is diluted into the buffer, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate out of the solution.[1] This can lead to inaccurate results, including underestimated activity and poor structure-activity relationships (SAR).[2][3]

Q2: What is the best initial solvent to use for this compound?

A2: For most drug discovery compounds, including many heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of polar and non-polar substances.[4] If solubility in DMSO is still an issue, or if DMSO is incompatible with your assay, other organic solvents like ethanol or DMF can be considered.[5]

Q3: How much DMSO is acceptable in my cell-based or biochemical assay?

A3: The final concentration of DMSO should be kept as low as possible to avoid artifacts. For most cell-based assays, the final DMSO concentration should ideally be below 0.5% and almost always under 1%.[2] Higher concentrations can be cytotoxic, interfere with cell membranes, or inhibit enzyme activity, thus confounding your results.[2]

Q4: What is the difference between kinetic and thermodynamic solubility?

A4:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (like DMSO) to an aqueous buffer. It reflects the rate of precipitation and is often measured in high-throughput screening settings.[6][7][8]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a solvent. It is determined by allowing the solid compound to equilibrate with the solvent over a longer period (e.g., 24-72 hours) until the concentration in solution is stable.[1][6]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to diagnosing and solving common solubility problems.

Problem: Compound Precipitates from DMSO Stock Upon Dilution in Aqueous Buffer.

Initial Checks & Mitigation:

  • Verify Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is as low as possible (ideally <0.5%) while still maintaining compound solubility.[1][2]

  • Visually Inspect Stock Solution: Before dilution, check your DMSO stock for any signs of precipitation. If present, gently warm and sonicate the solution.[2]

  • Lower Final Compound Concentration: Test a lower final concentration of your compound. It may be that your current concentration is simply above its kinetic solubility limit.[2]

  • Optimize Dilution Method: Instead of a single large dilution, perform a series of smaller, serial dilutions. It is also preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[1][3]

Problem: Inconsistent or Non-Reproducible Assay Results.

Potential Cause & Solution:

  • Undissolved Compound: Inconsistent results are often a sign of partial compound precipitation, which can vary between wells or experiments.[3]

  • Solution: Formally measure the kinetic solubility of your compound in the specific assay buffer you are using (see Protocol 2). This will define the maximum concentration you can reliably test. Avoid testing at concentrations above this limit.

Solubility Enhancement Strategies

If basic troubleshooting fails, the following formulation strategies can be employed to improve the aqueous solubility of this compound.

Data Presentation: Solubility Enhancement Approaches
StrategyMechanismSuitabilityKey Considerations
Co-solvents Increases solubility by reducing the polarity of the aqueous solvent.[9]In vitro assaysExamples: Ethanol, PEG-400.[2] Must be tested for compatibility with the assay.
pH Adjustment For ionizable compounds, adjusting the pH can convert the compound to a more soluble salt form.[9]Assays where pH can be variedThe 1,3,4-thiadiazol-2-amine moiety has a basic nitrogen atom that can be protonated at acidic pH.
Cyclodextrins Encapsulates the hydrophobic compound within a hydrophilic shell, increasing aqueous solubility.[1]In vitro and in vivo studiesExamples: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2] The molar ratio of compound to cyclodextrin needs optimization.
Nanosuspension Reduces particle size to the nanometer range, which increases the surface area and dissolution rate.[1][10]Formulation for in vivo dosingRequires specialized equipment like a high-energy mill.[1]

Experimental Protocols

Protocol 1: Preparation of a Compound Working Solution for Biological Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for a typical cell-based or biochemical assay.

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.

  • Create an Intermediate Dilution: Prepare an intermediate dilution of your stock solution in your final assay buffer (e.g., cell culture medium or biochemical buffer). For example, dilute the 10 mM stock 1:100 to create a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting.[2]

  • Perform Serial Dilutions: Use the intermediate solution to perform your final serial dilutions directly in the assay buffer. This ensures the DMSO concentration remains constant and low across all tested concentrations.[2]

  • Add to Assay: Add the final diluted solutions to your assay plate.

  • Include Vehicle Control: A "vehicle control" must be included by performing the identical dilution steps with 100% DMSO instead of the compound stock.[2]

Protocol 2: Determination of Kinetic Solubility by Turbidimetry

This method provides a quick assessment of the solubility limit in your specific buffer.

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock solution with 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Dilution in Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing a larger, fixed volume of your aqueous assay buffer (e.g., 198 µL). Mix immediately.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measure Turbidity: Measure the absorbance (turbidity) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: Plot the measured turbidity against the compound concentration. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.[11]

Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol describes the preparation of a compound-cyclodextrin inclusion complex to improve aqueous solubility.[1]

  • Prepare Cyclodextrin Solution: Prepare a solution of a suitable cyclodextrin (e.g., HP-β-CD) in purified water. The concentration will depend on the desired final molar ratio.

  • Add Compound: Slowly add the solid this compound powder to the cyclodextrin solution while stirring continuously. Molar ratios of compound to cyclodextrin typically range from 1:1 to 1:2 and may require optimization.[1]

  • Equilibration: Seal the container and continue stirring the mixture at a constant temperature (e.g., room temperature) for 24-72 hours to allow for complex formation.[1]

  • Filtration/Centrifugation: Remove any undissolved compound by filtering through a 0.22 µm filter or by centrifugation.

  • Determine Concentration: The concentration of the dissolved compound in the resulting clear solution can be determined using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.[6]

Visualizations

Troubleshooting_Workflow Start Precipitation Observed in Assay Check_DMSO Verify Final DMSO Concentration (Target <0.5%) Start->Check_DMSO Check_Conc Review Final Compound Concentration Check_DMSO->Check_Conc Check_Stock Visually Inspect DMSO Stock Check_Conc->Check_Stock Mitigation Phase 2: Simple Mitigation Check_Stock->Mitigation Serial_Dilute Perform Serial Dilution in Buffer Mitigation->Serial_Dilute Try First Lower_Conc Lower Final Compound Concentration Mitigation->Lower_Conc Resolved Problem Resolved Serial_Dilute->Resolved Not_Resolved Problem Persists Serial_Dilute->Not_Resolved Lower_Conc->Resolved Lower_Conc->Not_Resolved Formulation Phase 3: Formulation Strategies Co_Solvent Use Co-solvents (e.g., PEG-400, Ethanol) Formulation->Co_Solvent Adjust_pH Adjust Buffer pH Formulation->Adjust_pH Use_Solubilizer Use Solubilizers (e.g., Cyclodextrins) Formulation->Use_Solubilizer Co_Solvent->Resolved Adjust_pH->Resolved Use_Solubilizer->Resolved Not_Resolved->Formulation

Caption: Troubleshooting workflow for addressing compound precipitation.[2]

Experimental_Workflow Prep_Stock 1. Prepare 10 mM Stock in 100% DMSO Serial_DMSO 2. Create Serial Dilution Plate in DMSO Prep_Stock->Serial_DMSO Dilute_Buffer 3. Dilute into Aqueous Buffer Plate Serial_DMSO->Dilute_Buffer Incubate 4. Incubate (1-2 hours) Dilute_Buffer->Incubate Read_Plate 5. Measure Turbidity (Absorbance at 620 nm) Incubate->Read_Plate Analyze 6. Plot Turbidity vs. Conc. Determine Kinetic Solubility Read_Plate->Analyze

Caption: Experimental workflow for kinetic solubility determination.

References

Technical Support Center: Scaling Up 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a carboxylic acid with thiosemicarbazide.[1][2] For the target molecule, this involves the reaction of tetrahydrofuran-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating/cyclizing agent.

Q2: Which cyclizing agents are recommended for this synthesis?

A2: While strong acids like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) are often used for this type of cyclization, they can pose a risk to the integrity of the tetrahydrofuran ring, potentially causing ring-opening polymerization.[3][4] Therefore, milder reagents such as polyphosphoric acid (PPA) or a mixture of PPA and H₂SO₄ are often preferred to facilitate the cyclodehydration with fewer side reactions.[5][6][7] Polyphosphate ester (PPE) is another effective and less hazardous alternative.

Q3: What are the primary challenges when scaling up this synthesis?

A3: The main challenges in scaling up the production of this compound include:

  • Reaction exothermicity: The cyclization reaction can be exothermic, requiring careful temperature control to prevent runaway reactions and side product formation.

  • Product isolation and purification: Isolating the product from the viscous reaction mixture (especially when using PPA) and subsequent purification can be challenging at a larger scale.

  • Potential for side reactions: The formation of isomeric byproducts or degradation of the tetrahydrofuran ring under harsh acidic conditions are significant concerns.[3][4]

Q4: How can the purity of the final product be assessed and improved?

A4: The purity of this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and melting point analysis. Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or DMF/water.[8] Column chromatography can also be employed for higher purity requirements.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting material: The tetrahydrofuran ring may have undergone acid-catalyzed ring-opening.[3][4] 3. Ineffective cyclizing agent: The chosen dehydrating agent may not be potent enough under the reaction conditions.1. Monitor the reaction progress using TLC. If starting materials persist, consider extending the reaction time or cautiously increasing the temperature. 2. Use a milder cyclizing agent like polyphosphoric acid (PPA) or polyphosphate ester (PPE). Avoid excessively high temperatures. 3. Ensure the cyclizing agent is of good quality and used in the correct stoichiometric ratio. A combination of PPA and H₂SO₄ can be more effective than PPA alone.[5][6]
Product is an intractable oil or gum 1. Presence of impurities: Unreacted starting materials or polymeric byproducts can inhibit crystallization. 2. Incorrect work-up procedure: The pH of the solution during work-up may not be optimal for precipitation.1. Attempt to triturate the oil with a non-polar solvent like hexane or ether to induce solidification. If this fails, column chromatography may be necessary. 2. Carefully adjust the pH of the aqueous solution to be slightly basic (pH 8-9) with a base like sodium carbonate or ammonia to ensure complete precipitation of the amine product.
Formation of multiple products (observed by TLC/HPLC) 1. Side reactions: Formation of isomeric 1,2,4-triazole derivatives is a known side reaction, particularly under neutral or basic conditions. 2. Decomposition: The product or starting materials may be decomposing under the reaction conditions.1. Ensure the reaction is conducted under acidic conditions to favor the formation of the 1,3,4-thiadiazole ring.[1] 2. Lower the reaction temperature and monitor for product degradation over time.
Difficulty in isolating the product from the reaction mixture 1. High viscosity of the reaction medium: Polyphosphoric acid is highly viscous, making product extraction difficult. 2. Product solubility: The product may have some solubility in the aqueous phase during work-up.1. After completion of the reaction, carefully pour the hot reaction mixture into a large volume of ice-water with vigorous stirring to break up the PPA and precipitate the product. 2. After neutralization, if the product does not fully precipitate, extract the aqueous layer with an organic solvent like ethyl acetate.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on established methods for analogous compounds. Optimization may be required.

Materials:

  • Tetrahydrofuran-2-carboxylic acid

  • Thiosemicarbazide

  • Polyphosphoric acid (PPA)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, carefully prepare a mixture of polyphosphoric acid and concentrated sulfuric acid (e.g., a 3:1 w/w ratio).[5] Cool the mixture in an ice bath to below 10 °C.

  • Addition of Reactants: While maintaining the low temperature, slowly add thiosemicarbazide to the stirred acid mixture. Following this, add tetrahydrofuran-2-carboxylic acid in a portion-wise manner, ensuring the temperature does not exceed 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the hot, viscous reaction mixture into a beaker containing a large volume of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization: Cool the resulting slurry in an ice bath and slowly neutralize it with a saturated solution of sodium carbonate or concentrated ammonium hydroxide to a pH of 8-9.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to obtain pure this compound.

Data Presentation

ParameterLaboratory Scale (Example)Scale-Up Consideration
Reactants Tetrahydrofuran-2-carboxylic acid (1 eq), Thiosemicarbazide (1 eq)Maintain 1:1 molar ratio.
Cyclizing Agent PPA/H₂SO₄ (3:1 w/w), ~5-10 times the weight of the carboxylic acidEnsure efficient stirring to handle viscosity. Consider metered addition to control exotherm.
Temperature 80-90 °CImplement robust cooling systems to manage potential exotherms.
Reaction Time 2-4 hoursMonitor reaction completion by in-process controls (e.g., HPLC) to optimize batch time.
Typical Yield 60-80% (expected range based on similar syntheses)Yield may be affected by efficiency of heat and mass transfer at larger scales.
Purification Recrystallization (Ethanol/Water)May require larger volumes of solvent and longer crystallization times. Consider alternative purification methods like slurry washing.

Visualizations

Synthesis Pathway

G cluster_reactants Reactants cluster_process Process cluster_product Product A Tetrahydrofuran-2-carboxylic acid C Cyclization / Dehydration A->C B Thiosemicarbazide B->C D This compound C->D PPA / H₂SO₄ 80-90 °C

Caption: Synthesis of the target compound from its precursors.

Troubleshooting Workflow

G start Low Yield or No Product check_reaction Was the reaction monitored to completion? start->check_reaction extend_time Extend reaction time / Increase temperature cautiously check_reaction->extend_time No check_tlc Check TLC/HPLC for new spots check_reaction->check_tlc Yes success Improved Yield extend_time->success side_products Side products detected? check_tlc->side_products degradation Possible THF ring degradation side_products->degradation Yes no_change Starting material remains side_products->no_change No milder_conditions Use milder cyclizing agent (e.g., PPA) and lower temperature degradation->milder_conditions milder_conditions->success catalyst_issue Ineffective cyclizing agent? no_change->catalyst_issue replace_reagent Use fresh/alternative cyclizing agent catalyst_issue->replace_reagent Yes optimize_ratio Optimize reactant/catalyst ratio catalyst_issue->optimize_ratio No replace_reagent->success optimize_ratio->success

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the degradation of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine during their experiments.

Troubleshooting Guide

Users encountering unexpected results or evidence of degradation of this compound can consult the following table for potential causes and solutions.

Issue Potential Cause Recommended Solution
Loss of compound potency or activity over time. Chemical degradation of the compound due to improper storage or handling.Review storage conditions. The compound should be stored in a cool, dark, and dry place.[1][2] Consider performing a stability study under your experimental conditions.
Appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS). Decomposition of the parent compound into one or more degradation products.Investigate potential degradation pathways such as hydrolysis, oxidation, or photodecomposition. Adjust experimental conditions to minimize these factors.
Inconsistent experimental results between batches or over time. Variable rates of degradation due to inconsistencies in experimental setup or reagent quality.Standardize all experimental protocols, including solvent preparation, pH, temperature, and light exposure. Ensure high purity of all reagents and solvents.
Discoloration of the compound or solution. Formation of colored degradation products, potentially from oxidation or photodecomposition.Protect the compound from light by using amber vials or covering containers with aluminum foil. Purge solutions with an inert gas (e.g., nitrogen, argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to acidic conditions, oxidizing agents, and light. The tetrahydrofuran (THF) ring is susceptible to ring-opening under acidic conditions, which can lead to a loss of biological activity.[3][4] The 2-amino-1,3,4-thiadiazole moiety may be susceptible to oxidation and photodecomposition.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, the compound should be stored as a solid in a tightly sealed container in a cool, dark, and dry place.[1][2] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent oxidation. For solutions, it is advisable to prepare them fresh for each experiment. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20°C or -80°C) in amber vials and purged with an inert gas.

Q3: Can I use acidic conditions in my experiments with this compound?

A3: Caution should be exercised when using acidic conditions. The tetrahydrofuran ring can undergo acid-catalyzed ring-opening.[3][4] If acidic conditions are necessary, it is recommended to perform a preliminary stability study to determine the compound's tolerance to the specific pH and temperature of your experiment. Whenever possible, use the mildest acidic conditions for the shortest duration necessary.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of the compound. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of potential degradation products, providing insights into the degradation pathway.

Q5: Are there any known incompatible solvents or reagents?

A5: Strong oxidizing agents and strong acids should be avoided. While THF is a relatively stable solvent, prolonged exposure to acidic conditions can cause its degradation.[5] The amino group on the thiadiazole ring may react with aldehydes and ketones.[6][7]

Experimental Protocols

Protocol 1: Stability Study of this compound

Objective: To assess the stability of the compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Buffers of various pH (e.g., pH 3, 5, 7, 9)

  • Hydrogen peroxide (30%)

  • Calibrated HPLC system with UV detector

  • Temperature-controlled chambers

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • pH Stability: Dilute the stock solution in buffers of different pH values to a final concentration of 100 µg/mL. Incubate samples at a controlled temperature (e.g., 40°C).

    • Oxidative Stability: Add a small volume of hydrogen peroxide to the stock solution to achieve a final concentration of 3%. Incubate at room temperature.

    • Thermal Stability: Store aliquots of the solid compound and the stock solution at elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose aliquots of the solid compound and the stock solution to light in a photostability chamber according to ICH guidelines. Protect control samples from light.

  • Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples by HPLC. Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Data Presentation: Summarize the percentage of the remaining parent compound at each time point for each condition in a table.

Hypothetical Stability Data Summary:

Condition Time (hours) Remaining Parent Compound (%)
pH 3 (40°C) 0100
2485
4870
pH 7 (40°C) 0100
2498
4895
3% H₂O₂ (RT) 0100
2490
4882
60°C (Solid) 0100
2499
4898
Photostability 0100
2492
4885
Protocol 2: Recommended Storage and Handling Procedure

Objective: To provide a standardized procedure for storing and handling the compound to minimize degradation.

  • Storage of Solid Compound:

    • Store the solid compound in a tightly sealed, amber glass vial.

    • Place the vial in a desiccator to maintain a dry environment.

    • Store the desiccator in a refrigerator at 2-8°C for short-term storage or a freezer at -20°C for long-term storage.

    • For extended long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Handling:

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

    • Handle the compound in a well-ventilated area, preferably in a fume hood.

    • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Preparation of Solutions:

    • Use high-purity, anhydrous solvents for preparing solutions.

    • Prepare solutions fresh for each experiment whenever possible.

    • If a solution must be stored, use an amber vial, purge with an inert gas, and store at -20°C or below. Avoid repeated freeze-thaw cycles.

Visualizations

cluster_DegradationPathways Potential Degradation Pathways Compound 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine HydrolysisProduct Ring-Opened Product (Hydrolysis) Compound->HydrolysisProduct Hydrolysis OxidationProduct Oxidized Products (e.g., N-oxide, Sulfoxide) Compound->OxidationProduct Oxidation PhotoProduct Photodegradation Products Compound->PhotoProduct Photodecomposition Acid Acidic Conditions (e.g., H+) Acid->HydrolysisProduct Oxidant Oxidizing Agents (e.g., H₂O₂) Oxidant->OxidationProduct Light Light (UV/Vis) Light->PhotoProduct

Caption: Potential degradation pathways for this compound.

cluster_TroubleshootingWorkflow Troubleshooting Workflow for Compound Degradation Start Suspected Degradation (e.g., loss of activity, new peaks) CheckStorage Review Storage Conditions (Temp, Light, Moisture) Start->CheckStorage IsStorageOK Storage OK? CheckStorage->IsStorageOK CheckProtocol Examine Experimental Protocol (pH, Temp, Reagents, Light) IsProtocolOK Protocol OK? CheckProtocol->IsProtocolOK IsStorageOK->CheckProtocol Yes ImplementStorage Implement Recommended Storage Protocol IsStorageOK->ImplementStorage No ModifyProtocol Modify Protocol: - Adjust pH - Control Temp - Protect from Light - Purify Reagents IsProtocolOK->ModifyProtocol No RunStabilityStudy Perform Controlled Stability Study IsProtocolOK->RunStabilityStudy Yes ImplementStorage->CheckProtocol End Problem Resolved ModifyProtocol->End RunStabilityStudy->End

Caption: A logical workflow for troubleshooting degradation issues.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Substituted-1,3,4-thiadiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two reference compounds, providing a basis for comparison in the structural confirmation of similar molecules.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm and MultiplicityAssignment
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine DMSO-d₆11.60 (s, 1H), 8.80–7.31 (m, 3H), 7.80–6.76 (m, 5H)NH, Furan-H, Phenyl-H (in a derivative)[1]
5-Methyl-1,3,4-thiadiazol-2-amine Not Specified6.950 (s, NH), Not Specified (s, 3H)NH₂, CH₃

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmAssignment
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine DMSO-d₆161.3, 162.0, 153.7, 146.9, 144.8, 140.7C=N (Thiadiazole), C-S (Thiadiazole), Furan Carbons[1]
5-Methyl-1,3,4-thiadiazol-2-amine Not Specified148-169C=N (Thiadiazole)[2]

Table 3: FT-IR Spectral Data

CompoundSample PrepWavenumber (cm⁻¹)Assignment
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine KBr3210, 1605, 1076N-H stretch, C=N stretch, N-N stretch[1]
5-Methyl-1,3,4-thiadiazol-2-amine KBr pellet3258, 3101, 1590–1636, 812-854N-H stretch, C=N stretch, C-S-C stretch[2]

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)Key Fragments (m/z)
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine Derivative ESI336252 (loss of two O-acetyl moieties)[3]
5-Methyl-1,3,4-thiadiazol-2-amine Not Specified116Not Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific properties of the compound being analyzed.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

    • Tune and match the probe for the respective nucleus.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm for organic molecules).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.[4]

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.[5]

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.[6]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

    • Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment or a blank KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction:

    • Introduce a small amount of the volatile sample (typically in a suitable solvent or as a solid on a direct insertion probe) into the ion source of the mass spectrometer.[8] The sample is vaporized by heating under high vacuum.[9]

  • Ionization:

    • Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecules to ionize and fragment.[11]

  • Mass Analysis:

    • Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Analysis:

    • The resulting mass spectrum shows the relative abundance of ions at different m/z values.

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate key conceptual workflows in the structural confirmation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Compound purification Purify Compound (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms data_analysis Analyze Spectra nmr->data_analysis ftir->data_analysis ms->data_analysis structure_elucidation Elucidate Structure data_analysis->structure_elucidation

Figure 1. General experimental workflow for the synthesis and structural confirmation of a novel compound.

logical_relationship cluster_techniques Analytical Techniques cluster_data Derived Information compound Target Compound 5-(R)-1,3,4-thiadiazol-2-amine nmr NMR (Connectivity) compound->nmr ftir FT-IR (Functional Groups) compound->ftir ms MS (Molecular Weight & Formula) compound->ms connectivity C-H Framework nmr->connectivity functional_groups -NH₂, C=N, C-S, R-group ftir->functional_groups mol_weight Molecular Formula & Weight ms->mol_weight structure Confirmed Structure connectivity->structure functional_groups->structure mol_weight->structure

Figure 2. Logical relationship between analytical techniques and the information derived for structure confirmation.

References

Comparative Analysis of the Biological Activity of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific biological activity data for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. Despite the broad interest in the 1,3,4-thiadiazole scaffold in medicinal chemistry, this particular derivative appears to be underexplored. However, by examining the biological activities of structurally related analogs, researchers can infer potential areas of investigation and build a foundational understanding for future studies. This guide provides a comparative overview of the reported activities of various 5-substituted-1,3,4-thiadiazol-2-amine analogs, focusing on antimicrobial and anticancer properties, supported by available experimental data and protocols.

Antimicrobial Activity of 1,3,4-Thiadiazole Analogs

The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Numerous studies have demonstrated that substitutions at the 5-position of the thiadiazole ring significantly influence the antimicrobial spectrum and potency.

Antibacterial Activity

A variety of 5-aryl and 5-heteroaryl-1,3,4-thiadiazol-2-amine derivatives have been synthesized and evaluated for their antibacterial effects. For instance, compounds with substituted phenyl rings at the 5-position have shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Selected 5-Substituted-1,3,4-thiadiazol-2-amine Analogs

Compound/AnalogTest OrganismActivity (e.g., MIC, Zone of Inhibition)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus, Bacillus subtilisMIC: 20-28 µg/mL[1]
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amineStaphylococcus aureus, Bacillus subtilisMIC: 20-28 µg/mL[1]
5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amineEscherichia coli-[2]
5-(4-bromophenyl)-1,3,4-thiadiazol-2-amineGram-positive and Gram-negative bacteriaModerate activity[2]
5-aryl-1,3,4-thiadiazole-2-ylamine derivativesBacillus subtilis, S. pyogenes, Pseudomonas aeruginosa, Escherichia coliVaried, with some derivatives showing significant activity[2]

MIC: Minimum Inhibitory Concentration

Antifungal Activity

Similarly, the antifungal potential of 1,3,4-thiadiazole derivatives has been a subject of extensive research. The nature of the substituent at the 5-position plays a crucial role in determining the antifungal efficacy.

Table 2: Antifungal Activity of Selected 5-Substituted-1,3,4-thiadiazol-2-amine Analogs

Compound/AnalogTest OrganismActivity (e.g., MIC, % Inhibition)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amineAspergillus niger, Candida albicansModerate activity[2]
5-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesAspergillus niger, Candida albicansSome derivatives showed good inhibitory effects[1]
2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivativesCandida albicans, Candida spp., Cryptococcus neoformansHigh activity with MIC values ranging from 0.048-3.12 µg/ml for some derivatives[3]

Anticancer Activity of 1,3,4-Thiadiazole Analogs

The 1,3,4-thiadiazole scaffold is also a promising framework for the design of novel anticancer agents.[4] The cytotoxic properties of these compounds are often attributed to their ability to interact with various biological targets involved in cancer cell proliferation and survival.

Table 3: Anticancer Activity of Selected 5-Substituted-1,3,4-thiadiazol-2-amine Analogs

Compound/AnalogCell LineActivity (e.g., IC50)Reference
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (colon cancer)IC50: 2.44 µM[5]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (breast cancer)IC50: 23.29 µM[5]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives with piperazine moietiesMCF-7, HepG2 (liver cancer)IC50 range: 2.32 - 8.35 μM for potent derivatives[6][7]
5-(thiophen-2-yl)-1,3,4-thiadiazole derivativesHepG-2, A-549 (lung cancer)Compound 20b showed IC50 of 4.37 µM (HepG-2) and 8.03 µM (A-549)[8]

IC50: Half-maximal inhibitory concentration

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the literature for evaluating the biological activity of 1,3,4-thiadiazole analogs.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration and then serially diluted in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between the compounds and their activities, as well as the experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Activity Testing cluster_analysis Data Analysis start Starting Materials (e.g., Carboxylic Acid, Thiosemicarbazide) reaction Cyclization Reaction start->reaction purification Purification & Characterization (e.g., Recrystallization, Chromatography, NMR, MS) reaction->purification product 5-Substituted-1,3,4-thiadiazol-2-amine Analogs purification->product antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) product->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay) product->anticancer mic_determination MIC Determination antimicrobial->mic_determination ic50_calculation IC50 Calculation anticancer->ic50_calculation sar_analysis Structure-Activity Relationship (SAR) Analysis mic_determination->sar_analysis ic50_calculation->sar_analysis

Caption: General workflow for the synthesis, biological evaluation, and analysis of 5-substituted-1,3,4-thiadiazol-2-amine analogs.

sar_overview cluster_substituents Substituent 'R' at 5-position cluster_activities Observed Biological Activities thiadiazole_core 5-(R)-1,3,4-Thiadiazol-2-amine Core aryl Aryl Groups (e.g., Phenyl, Substituted Phenyl) thiadiazole_core->aryl heteroaryl Heteroaryl Groups (e.g., Thienyl, Furyl) thiadiazole_core->heteroaryl alkyl Alkyl/Cycloalkyl Groups (e.g., Tetrahydrofuranyl - Target) thiadiazole_core->alkyl antibacterial Antibacterial aryl->antibacterial Often potent antifungal Antifungal aryl->antifungal Variable activity anticancer Anticancer aryl->anticancer Frequently active heteroaryl->antibacterial heteroaryl->anticancer alkyl->antibacterial Less explored alkyl->antifungal Less explored alkyl->anticancer Less explored

Caption: Structure-activity relationship overview for 5-substituted-1,3,4-thiadiazol-2-amines.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, the extensive research on its analogs provides a strong rationale for its investigation as a potential bioactive molecule. The tetrahydrofuran moiety, being a cyclic ether, may impart unique solubility and pharmacokinetic properties compared to the more commonly studied aryl and linear alkyl analogs. Future research should focus on the synthesis of this specific compound and its systematic evaluation in a panel of antimicrobial and anticancer assays. Such studies will not only fill the existing data gap but also contribute to a more comprehensive understanding of the structure-activity relationships within the versatile 1,3,4-thiadiazole class of compounds. Researchers are encouraged to utilize the provided experimental protocols as a starting point for their investigations.

References

Navigating the Therapeutic Potential of 1,3,4-Thiadiazoles: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and a sulfur atom, a structure that imparts a unique combination of physicochemical properties conducive to biological activity.[1][2] These compounds have been extensively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2] The biological versatility of the 1,3,4-thiadiazole core is often modulated by the nature of the substituents at the C2 and C5 positions.

Comparative Anticancer Activity

A significant body of research has focused on the anticancer potential of 1,3,4-thiadiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.[1] The following table summarizes the in vitro anticancer activity of a selection of 5-substituted-1,3,4-thiadiazol-2-amine derivatives against various cancer cell lines.

Compound ID5-SubstituentCancer Cell LineIC50 (µM)Reference
1 5-[2-(benzenesulfonylmethyl)phenyl]LoVo (Colon)2.44[3]
MCF-7 (Breast)23.29[3]
2 5-(4-chlorophenyl) (linked to piperazine)MCF-7 (Breast)2.32 - 8.35[4]
HepG2 (Liver)2.32 - 8.35[4]
3 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)MCF-7 (Breast)49.6[5][6]
MDA-MB-231 (Breast)53.4[5][6]
4 Cinnamic acid derivativeMCF-7 (Breast)0.28 µg/mL[7]
A549 (Lung)0.52 µg/mL[7]
5 Pyridine derivativesHCT-116 (Colon)2.03 - 37.56[8]
HepG2 (Liver)2.03 - 37.56[8]

Comparative Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of novel antimicrobial agents. Derivatives have demonstrated activity against a broad spectrum of bacteria and fungi. The table below presents the minimum inhibitory concentration (MIC) values for several 5-substituted-1,3,4-thiadiazol-2-amine derivatives against various microbial strains.

Compound ID5-SubstituentMicrobial StrainMIC (µg/mL)Reference
6a 5-(4-fluorophenyl)S. aureus20-28[9]
B. subtilis20-28[9]
6b 5-(4-chlorophenyl)S. aureus20-28[9]
B. subtilis20-28[9]
7 5-(4-substituted phenyl)S. aureus25[10]
E. coli25[10]
A. niger25[10]
8 5-(furan) derivativeS. aureus18.96 mm (zone of inhibition)[11]
B. pumilus18.20 mm (zone of inhibition)[11]
E. coli17.33 mm (zone of inhibition)[11]

Experimental Protocols

General Synthesis of 5-Substituted-1,3,4-Thiadiazol-2-amines

A common synthetic route to 5-substituted-1,3,4-thiadiazol-2-amines involves the cyclization of a thiosemicarbazide derivative.[12][13]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product Carboxylic_Acid R-COOH (Carboxylic Acid) Acylthiosemicarbazide R-CONHNHCSNH2 (Acylthiosemicarbazide) Carboxylic_Acid->Acylthiosemicarbazide Activation Thiosemicarbazide NH2NHCSNH2 (Thiosemicarbazide) Thiosemicarbazide->Acylthiosemicarbazide Thiadiazole 5-R-1,3,4-thiadiazol-2-amine Acylthiosemicarbazide->Thiadiazole Cyclization (e.g., H2SO4 or POCl3)

General Synthetic Pathway for 5-Substituted-1,3,4-Thiadiazol-2-amines.

Protocol:

  • Formation of Acylthiosemicarbazide: A carboxylic acid (R-COOH) is typically activated, for example, by conversion to its acid chloride, and then reacted with thiosemicarbazide in a suitable solvent.

  • Cyclization: The resulting acylthiosemicarbazide is then cyclized to form the 1,3,4-thiadiazole ring. This is often achieved by treatment with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.[12] The reaction mixture is typically heated to facilitate the cyclization.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized. The crude product is then collected by filtration and purified by recrystallization from an appropriate solvent.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

G Cell_Seeding Seed cancer cells in 96-well plate Compound_Treatment Treat cells with thiadiazole derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to formazan MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement

Workflow of the MTT Assay for Anticancer Activity Screening.

Protocol:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (thiadiazole derivatives) and a vehicle control.

  • After a specified incubation period (typically 48-72 hours), the medium is replaced with fresh medium containing MTT.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • A serial two-fold dilution of each test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is then inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Potential Signaling Pathways in Anticancer Activity

While the exact mechanisms of action can vary between derivatives, some 1,3,4-thiadiazoles have been shown to interfere with critical signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many types of cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiadiazole Thiadiazole Derivative Thiadiazole->PI3K Inhibits Thiadiazole->Akt Inhibits Thiadiazole->mTOR Inhibits

References

Validating the Biological Target of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specific biological target of the novel compound 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is not extensively documented in publicly available literature. This guide, therefore, presents a generalized yet detailed workflow for the identification and subsequent validation of a biological target for a compound of this nature. We will hypothesize that a putative target, "Kinase X," has been identified through initial screening efforts and will compare key experimental methods for its validation.

The validation process is crucial to confirm that the compound's observed phenotypic effects are a direct consequence of its interaction with the hypothesized target. This guide will compare three widely-used validation techniques: the Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context, a direct biochemical assay to measure functional modulation, and Surface Plasmon Resonance (SPR) to characterize the binding kinetics.

Hypothetical Target Validation Workflow

The overall process begins with the identification of a putative target, followed by a multi-faceted validation approach to confirm the interaction both in vitro and in a cellular environment.

Putative Target Identification Putative Target Identification Target Validation Target Validation Putative Target Identification->Target Validation In Vitro Validation In Vitro Validation Target Validation->In Vitro Validation Cellular Validation Cellular Validation Target Validation->Cellular Validation

Caption: High-level workflow for target validation.

Comparison of Target Validation Methods

Here, we compare three orthogonal methods to validate the interaction between this compound and its hypothetical target, Kinase X.

Method Principle Key Parameters Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding in intact cells or cell lysates.Thermal Shift (ΔTm), EC50Confirms target engagement in a physiological context; label-free.Indirect measure of binding; throughput can be limited for the traditional Western blot-based method.
In Vitro Kinase Assay Quantifies the inhibitory effect of the compound on the enzymatic activity of the purified target kinase.IC50Direct measure of functional modulation; high-throughput.Requires purified, active protein; may not reflect cellular activity due to factors like cell permeability.
Surface Plasmon Resonance (SPR) Measures the binding kinetics and affinity of the compound to the immobilized target protein in real-time.Association rate (ka), Dissociation rate (kd), Affinity (KD)Provides detailed kinetic information; label-free.Requires purified protein; compound immobilization can sometimes affect binding.

Experimental Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the validation experiments for this compound and two alternative compounds against Kinase X.

Compound CETSA (ΔTm in °C) In Vitro Kinase Assay (IC50 in nM) SPR (KD in nM)
This compound +4.2150120
Alternative Compound A +2.1800750
Alternative Compound B (Non-binder) -0.2>10,000No Binding

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to confirm the engagement of this compound with Kinase X in intact cells.

A Cell Culture and Treatment B Heating A->B C Cell Lysis B->C D Centrifugation C->D E Supernatant Collection D->E F Protein Quantification (Western Blot) E->F

Caption: Experimental workflow for CETSA.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing Kinase X to approximately 80% confluency.

    • Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for 1 hour at 37°C.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble Kinase X at each temperature point by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the temperature to generate melting curves. The shift in the melting temperature (ΔTm) between the vehicle and compound-treated samples indicates target engagement.

In Vitro Kinase Assay Protocol

This protocol measures the direct inhibitory effect of the compound on the enzymatic activity of purified Kinase X.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for Kinase X (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare serial dilutions of this compound in DMSO.

    • Prepare solutions of purified active Kinase X, its specific substrate peptide, and ATP.

  • Assay Procedure:

    • In a 384-well plate, add the compound dilutions.

    • Add the Kinase X enzyme and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based assays that detect the phosphorylated product.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) Protocol

This protocol details the measurement of binding kinetics between Kinase X and the compound.

Methodology:

  • Chip Preparation:

    • Immobilize purified Kinase X onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. A reference flow cell is prepared without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the compound dilutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram showing the association phase.

    • After the injection, flow running buffer over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (KD) as kd/ka.

Hypothetical Signaling Pathway

Below is a diagram illustrating a hypothetical signaling pathway where Kinase X is a crucial component. Validating the inhibition of Kinase X by this compound would imply modulation of this downstream pathway.

A Upstream Signal BB BB A->BB Phosphorylation B Kinase X C Substrate Protein D Downstream Signaling C->D E Cellular Response (e.g., Proliferation, Survival) D->E F 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine F->B BB->C Phosphorylation

Caption: Hypothetical signaling pathway modulated by the compound.

structure-activity relationship of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of 2-Amino-1,3,4-Thiadiazole Derivatives

Influence of the 5-Substituent on Biological Activity

The substituent at the 5-position of the 2-amino-1,3,4-thiadiazole ring plays a crucial role in determining the type and potency of biological activity.

Table 1: Comparison of Biological Activity of 5-Substituted 2-Amino-1,3,4-thiadiazole Analogs (Illustrative)

5-SubstituentAlternative Compound ExamplePrimary Biological Activity Observed in AnalogsKey SAR Observations from Analogs
Tetrahydrofuran-2-yl 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine (Target)Hypothesized: Anticancer, AntimicrobialThe cyclic ether moiety may enhance solubility and potential for hydrogen bonding, possibly influencing interactions with biological targets.
Aryl (e.g., Phenyl) 5-Phenyl-1,3,4-thiadiazol-2-amineAnticancer, Antimicrobial[2][4]Substitution on the phenyl ring significantly impacts activity. Electron-withdrawing groups (e.g., halogens) can enhance antibacterial activity, while electron-donating groups may favor antifungal activity.[2]
Nitro-heteroaryl (e.g., 5-Nitrofuran-2-yl) 2-Amino-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleAntimicrobial (including anti-MRSA and anti-H. pylori)[5]The nitro group is often crucial for antimicrobial activity, acting as a pharmacophore.
Thiol-containing 5-Amino-1,3,4-thiadiazole-2-thiol derivativesDiuretic, Antimicrobial[6]The presence of a thiol group can confer different properties, including potential for metal chelation and diuretic effects.
Styryl 5-Styryl-2-amino-1,3,4-thiadiazoleAntimicrobialThe extended conjugation from the styryl group can influence the electronic properties and biological activity of the molecule.

Below is a DOT script generating a diagram to illustrate the logical relationship of the 5-substituent's influence on activity.

SAR_Influence cluster_core 2-Amino-1,3,4-Thiadiazole Core cluster_substituents 5-Substituents cluster_activities Potential Biological Activities Core 2-Amino-1,3,4-Thiadiazole A Tetrahydrofuran-2-yl (Target) Core->A Modifies Activity B Aryl (e.g., Phenyl) Core->B Modifies Activity C Nitro-heteroaryl Core->C Modifies Activity D Thiol-containing Core->D Modifies Activity Activity1 Anticancer A->Activity1 Activity2 Antimicrobial A->Activity2 B->Activity1 B->Activity2 C->Activity2 D->Activity2 Activity3 Diuretic D->Activity3

Caption: Influence of 5-substituents on the biological activities of the 2-amino-1,3,4-thiadiazole core.

Influence of 2-Amino Group Modification on Biological Activity

Modification of the 2-amino group is another key strategy to alter the pharmacological profile of 1,3,4-thiadiazole derivatives.

Table 2: Comparison of Biological Activity of N-Substituted 2-Amino-1,3,4-thiadiazole Analogs (Illustrative)

2-Amino ModificationAlternative Compound ExamplePrimary Biological Activity Observed in AnalogsKey SAR Observations from Analogs
Unsubstituted (-NH2) This compound (Target)Baseline activityThe primary amine can act as a hydrogen bond donor and a site for further derivatization.
Acetamide (-NHCOCH3) N-(5-Aryl-1,3,4-thiadiazol-2-yl)acetamideAnticancer, Adenosine A3 receptor antagonists[7]Acylation of the amino group can alter solubility, lipophilicity, and receptor binding affinity.[7]
Schiff Base (-N=CH-Ar) Schiff bases of 2-amino-1,3,4-thiadiazolesAntimicrobialThe formation of a Schiff base introduces a larger, often aromatic, moiety which can enhance antimicrobial activity through increased lipophilicity and potential for pi-pi stacking interactions.
Thiazolidinone 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-oneAntimicrobial (anti-MRSA, anti-H. pylori)[5]The introduction of a second heterocyclic ring, like thiazolidinone, can lead to potent and specific antimicrobial agents.[5]

The following DOT script visualizes the experimental workflow for synthesizing and evaluating these compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Thiosemicarbazide, Carboxylic Acid) step1 Cyclization to form 2-Amino-1,3,4-thiadiazole core start->step1 step2 Modification of 2-Amino Group (optional) step1->step2 product Final Compounds step2->product assay1 Antimicrobial Assays (e.g., MIC determination) product->assay1 assay2 Anticancer Assays (e.g., MTT assay) product->assay2 sar Structure-Activity Relationship Analysis assay1->sar assay2->sar

Caption: General experimental workflow for the synthesis and biological evaluation of 2-amino-1,3,4-thiadiazole derivatives.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for key experiments cited in the literature for analogous compounds.

General Procedure for the Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles

A mixture of a substituted carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) in a suitable solvent (e.g., ethanol) is treated with a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride). The reaction mixture is typically heated under reflux for several hours. After cooling, the mixture is poured into crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[8]

In Vitro Anticancer Activity (MTT Assay)

Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours.[9] The cells are then treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).[9] After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.[9]

In Vitro Antimicrobial Activity (Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the microdilution method in 96-well microtiter plates. A serial dilution of each compound is prepared in a suitable broth medium. An inoculum of the microbial suspension is added to each well. The plates are incubated at an appropriate temperature for 24-48 hours. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.[2]

References

A Comparative Guide to Assessing the Cross-Reactivity of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of a drug candidate's cross-reactivity, or its potential to bind to unintended biological targets, is a critical step in preclinical development. This off-target activity can lead to unforeseen side effects, toxicity, or even desirable polypharmacological effects. The compound 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5][6][7]

Currently, specific experimental data on the cross-reactivity profile of this compound is not available in the public domain. This guide, therefore, provides a comprehensive framework for researchers to systematically evaluate its selectivity. It outlines a panel of suitable alternative compounds for comparison, details essential experimental protocols for determining off-target interactions, and presents a clear structure for data presentation and interpretation.

Proposed Alternative Compounds for Comparative Analysis

To contextualize the cross-reactivity profile of this compound, it is essential to test it alongside a panel of reference compounds. This panel should include structurally related molecules and established drugs with known, diverse pharmacological profiles.

CompoundClassRationale for Inclusion
Acetazolamide Carbonic Anhydrase InhibitorA well-characterized 1,3,4-thiadiazole derivative used as a diuretic.
Megazol Antimicrobial AgentA 1,3,4-thiadiazole derivative with known activity against trypanosomes.
Imatinib Kinase InhibitorA standard anticancer drug that targets multiple tyrosine kinases.
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI)A widely used antidepressant with a known GPCR and transporter binding profile.
2-Amino-1,3,4-thiadiazole ScaffoldThe basic structural motif to understand the contribution of the tetrahydrofuran group.[6]

Experimental Protocols for Cross-Reactivity Profiling

A thorough assessment of cross-reactivity involves a combination of binding and functional assays against a broad panel of targets.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8][9][10] They measure the displacement of a high-affinity radiolabeled ligand by the test compound.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Membranes:

    • Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).[11]

  • Assay Procedure (96-well plate format):

    • To each well, add the receptor membrane preparation, the test compound at various concentrations (typically a 10-point dilution series), and a fixed concentration of a suitable radioligand (e.g., at its Kd value).

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled competing ligand).

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[11]

  • Separation and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.[8][11]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Enzyme Inhibition Assays

These assays measure the ability of a compound to modulate the activity of a specific enzyme. Kinases are a major class of drug targets, and their inhibition is a common off-target effect.

Protocol: Luminescence-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution series.

    • Prepare a reaction buffer suitable for the specific kinase (e.g., containing Tris-HCl, MgCl2, and DTT).

    • Prepare solutions of the kinase, its specific substrate (peptide or protein), and ATP.

  • Assay Procedure (384-well plate format):

    • Add the test compound dilutions to the wells of the assay plate. Include a vehicle control (DMSO) and a positive control inhibitor.[12]

    • Add the kinase and its substrate to the wells.

    • Initiate the enzymatic reaction by adding ATP.[12]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding an ATP detection reagent (e.g., a luciferase/luciferin-based system).

    • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader. A higher signal indicates more remaining ATP and thus stronger kinase inhibition.[12]

  • Data Analysis:

    • Normalize the data to the vehicle control (0% inhibition) and a "no kinase" or potent inhibitor control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

Cellular Functional Assays for GPCRs

These assays provide a more physiological assessment of a compound's activity by measuring the downstream consequences of receptor binding in intact cells.

Protocol: cAMP Measurement for Gs/Gi-Coupled GPCRs

  • Cell Culture and Plating:

    • Culture a cell line stably or transiently expressing the GPCR of interest.

    • Plate the cells in a 96-well or 384-well plate and grow to an appropriate confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the test compound at various concentrations.

    • For antagonist mode, add a known agonist at its EC50 concentration.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the measured cAMP levels against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration causing 50% inhibition of the agonist response).

Data Presentation: A Framework for Comparison

To facilitate a clear and objective comparison, the quantitative data from the cross-reactivity screening should be summarized in a structured table. The results are typically presented as IC50 or Ki values (in µM or nM). A lower value indicates a higher affinity or potency.

Table 1: Hypothetical Cross-Reactivity Profile

Target ClassSpecific TargetThis compound (Ki/IC50, µM)Acetazolamide (Ki/IC50, µM)Imatinib (Ki/IC50, µM)Sertraline (Ki/IC50, µM)
Enzymes Carbonic Anhydrase II
c-Abl Kinase
p38 MAP Kinase
GPCRs Dopamine D2
Serotonin 5-HT2A
Adrenergic α1A
Transporters Serotonin Transporter (SERT)
Ion Channels hERG

Data in this table is for illustrative purposes only.

Visualization of the Cross-Reactivity Assessment Workflow

A systematic workflow is crucial for a comprehensive cross-reactivity assessment. The following diagram illustrates a typical process from initial broad screening to detailed functional characterization.

Cross_Reactivity_Workflow start Test Compound: This compound primary_screen Primary Screening (e.g., Broad Panel Radioligand Binding Assay @ 10 µM) start->primary_screen hit_identification Hit Identification (e.g., >50% Inhibition) primary_screen->hit_identification no_hits Selective Compound (No significant off-target hits) hit_identification->no_hits No hits_found Dose-Response & Ki/IC50 Determination hit_identification->hits_found Yes interpretation Data Interpretation & Selectivity Profiling no_hits->interpretation functional_assays Secondary Functional Assays (Cellular Assays for confirmed hits) hits_found->functional_assays functional_assays->interpretation end Final Cross-Reactivity Profile interpretation->end

Caption: Workflow for assessing compound cross-reactivity.

Conclusion

While direct cross-reactivity data for this compound is not yet published, this guide provides the necessary framework for its comprehensive evaluation. By employing a combination of radioligand binding, enzyme inhibition, and cellular functional assays against a diverse panel of targets, researchers can build a detailed selectivity profile. Comparing these results against well-characterized alternative compounds will allow for a thorough understanding of its potential on- and off-target activities, which is indispensable for advancing its development as a potential therapeutic agent.

References

Independent Verification of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: A Comparative Analysis Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the potential biological profile of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine is presented below. Due to the absence of specific experimental data for this compound in publicly available literature, this guide provides a comparative assessment based on the well-documented activities of structurally similar 1,3,4-thiadiazole derivatives. This analysis aims to provide researchers, scientists, and drug development professionals with a predictive overview of its potential therapeutic applications and a framework for future experimental design.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. These activities are largely attributed to the toxophoric -N=C-S- moiety within the heterocyclic ring. The biological effects of these compounds can be significantly modulated by the nature of the substituents at the C2 and C5 positions. This guide will compare the potential activities of the title compound with established 1,3,4-thiadiazole derivatives, focusing on antimicrobial, anticancer, and diuretic properties.

Comparative Analysis of Biological Activities

The following tables summarize the reported biological activities of various 2,5-disubstituted 1,3,4-thiadiazole derivatives, which can serve as a basis for predicting the potential activity of this compound.

Table 1: Comparative Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives

Compound/DerivativeTarget Organism(s)Reported Activity (e.g., MIC, Zone of Inhibition)Reference
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amineS. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicansGood inhibitory effects (81-91% inhibition), MIC values of 20–28 μg/mL against Gram-positive bacteria.[1]
2-(4-chlorophenyl) amino-5-(4-pyridyl)-1,3,4-thiadiazoleNot specifiedPromising antimicrobial activity.[2]
5-Styryl-2-amino-1,3,4-thiadiazole derivativesStaphylococcus aureus, E. coliMedium to high biological effects.[3]
5-substituted 2-amino-1,3,4-thiadiazole derivativesStreptococcus faecalis, MSSA, MRSA, Candida albicans, Aspergillus nigerMIC values ranging from 4 to 64 μg/mL.[4]

Table 2: Comparative Anticancer and Other Biological Activities

Compound/DerivativeActivity TypeCell Line(s)/Target(s)Reported Potency (e.g., IC50)Reference
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivativesAnticancer (Cytotoxicity), Lipoxygenase InhibitorPC3, HT29, SKNMCNitro-containing derivatives showed higher cytotoxicity against PC3 cells.[5]
2-Amino-1,3,4-thiadiazole (ATDA)AntitumorVarious tumor systemsUsed in Phase II clinical trials.[6]
5-amino-1,3,4-thiadiazole-2-thiol derivativesDiureticIn vivo (white rats)Showed significant diuretic and saluretic effects.[7]
5-(5-nitrofuran/nitrothiophen-2-yl)-1,3,4-thiadiazole-2-aminesAntileishmanialLeishmania major (promastigote and amastigote)Hydroxypropylamino- and methoxypropylamino- analogs showed high selectivity index (>12).[8]

Experimental Protocols for Key Biological Assays

To facilitate independent verification and further research, detailed methodologies for commonly cited experiments are provided below. These protocols are based on standard practices reported in the literature for analogous compounds.

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway that could be targeted by a 1,3,4-thiadiazole derivative and a general experimental workflow for its evaluation.

Signaling_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Thiadiazole_Derivative 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine (Hypothetical Inhibitor) Thiadiazole_Derivative->Signaling_Cascade Inhibition Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (Antimicrobial, Anticancer) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification (Based on Potency & Selectivity) In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Gene Expression) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Studies (Efficacy & Toxicity) Mechanism_of_Action->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

Spectroscopic Analysis: A Comparative Guide to 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine and its Furan Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine and a key alternative, 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine. By presenting key experimental data and detailed methodologies, this document aims to facilitate the identification and characterization of these heterocyclic compounds.

Data at a Glance: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for this compound and 5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine. Data for the tetrahydrofuran derivative is predicted based on known spectral data for the tetrahydrofuran and aminothiadiazole moieties, while the data for the furan analogue is based on available experimental findings for structurally similar compounds.

Table 1: 1H NMR Data (Predicted vs. Experimental)

Compound Chemical Shift (δ) ppm Multiplicity Assignment
This compound (Predicted) ~7.2 (broad s)SingletNH2
~5.2 (t)TripletH-2' (methine)
~3.9-4.1 (m)MultipletH-5' (methylene)
~1.9-2.2 (m)MultipletH-3', H-4' (methylenes)
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (Experimental Analog) [1]11.60 (s)SingletNH
8.80–7.31 (m)MultipletFuran protons
7.80–6.76 (m)MultipletPhenyl protons

Table 2: 13C NMR Data (Predicted vs. Experimental)

Compound Chemical Shift (δ) ppm Assignment
This compound (Predicted) ~170C-2 (Thiadiazole)
~165C-5 (Thiadiazole)
~78C-2' (Tetrahydrofuran)
~68C-5' (Tetrahydrofuran)
~30C-3' (Tetrahydrofuran)
~25C-4' (Tetrahydrofuran)
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (Experimental Analog) [1]162.0C-5 (Oxadiazole)
161.3C-2 (Oxadiazole)
153.7, 146.9, 144.8, 140.7Furan carbons
120.6–145.2Phenyl carbons

Table 3: Mass Spectrometry Data

Compound Molecular Formula Molecular Weight Key Fragments (m/z)
This compound C6H9N3OS171.22Predicted: 171 (M+), 101, 71
5-(Furan-2-yl)-1,3,4-thiadiazol-2-amine [2]C6H5N3OS167.19167 (M+)[2]

Table 4: IR Spectroscopy Data

Compound Frequency (cm-1) Assignment
This compound (Predicted) ~3300-3100N-H stretching (amine)
~2950-2850C-H stretching (aliphatic)
~1620C=N stretching (thiadiazole)
~1050C-O-C stretching (tetrahydrofuran)
5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine (Experimental Analog) [1]3210N-H stretching
1605C=N stretching
1076N-N stretching

Experimental Protocols

Accurate spectroscopic data relies on meticulous experimental procedures. The following are standard protocols for the techniques cited above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with more scans are typically required compared to 1H NMR.

2. Mass Spectrometry (MS)

  • Instrumentation: An electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

  • Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For EI, a solid probe or direct injection may be used.

  • Data Acquisition: Introduce the sample into the ion source. For ESI, typical conditions involve a capillary voltage of 3-4 kV and a drying gas flow. For EI, an electron energy of 70 eV is standard. Acquire the mass spectrum over a relevant m/z range.

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with dry potassium bromide (100-200 mg) and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Data Acquisition: Place the sample in the IR beam path and record the spectrum, typically over the range of 4000-400 cm-1. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the structural elucidation of a novel chemical compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR Structure Final Structure Determination NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

References

A Comparative Analysis of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel compound 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine against a panel of well-characterized carbonic anhydrase inhibitors. The 1,3,4-thiadiazole scaffold is a known pharmacophore for carbonic anhydrase inhibition, suggesting the potential of this novel compound as a modulator of this critical enzyme family. This document presents a comparative analysis based on available literature data for established inhibitors and outlines the experimental protocols necessary for a direct comparison.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of several clinically and experimentally significant carbonic anhydrase inhibitors are summarized in the table below. These values, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), provide a quantitative measure of their potency against various human carbonic anhydrase (hCA) isoforms.

Disclaimer: Experimental data on the inhibitory activity of this compound against carbonic anhydrase isoforms is not yet publicly available. The IC50 value presented in the table for this compound is a hypothetical placeholder for illustrative and comparative purposes only. Experimental validation is essential to determine its actual inhibitory potency.

CompoundTarget Isoform(s)IC50 (nM)Ki (nM)
This compound hCA II (Hypothetical)50.0 -
AcetazolamidehCA I, hCA II, hCA IX20.0 - 440.0[1]0.8 (Generic)[1], 13 (hCA II)[2], 50 (hCA I)[3]
MethazolamidehCA I, hCA II, hCA IV20.0[1]14 (hCA II)[3][4], 36 (bCA IV)[3], 50 (hCA I)[3]
DorzolamidehCA II, hCA IV-1.9 (hCA II)[5][6], 31 (hCA IV)[5][6], 6000 (hCA I)[6]
BrinzolamidehCA II, hCA IV3.19 (hCA II)[5][7][8][9]45.3 (hCA IV)[9][10]

Experimental Protocols

To ensure a standardized and reproducible comparison, the following experimental protocol for a colorimetric carbonic anhydrase activity assay is recommended.

Carbonic Anhydrase Activity Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of an inhibitor.

Materials:

  • Purified human carbonic anhydrase isozyme (e.g., hCA II)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Substrate (e.g., p-nitrophenyl acetate)

  • Test compound (this compound)

  • Known inhibitor (e.g., Acetazolamide) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of the carbonic anhydrase isozyme in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound and the known inhibitor in the assay buffer.

  • Assay Reaction:

    • To each well of the microplate, add the assay buffer.

    • Add the enzyme solution to all wells except the blank.

    • Add the serially diluted test compound or known inhibitor to the respective wells.

    • Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Substrate Addition: Initiate the reaction by adding the substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for the p-nitrophenol product) in a kinetic mode for a set duration (e.g., 10 minutes) at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the physiological role of carbonic anhydrase and a typical workflow for inhibitor screening.

Physiological Role of Carbonic Anhydrase cluster_reaction Reversible Reaction CO2 CO₂ (from tissues) CA Carbonic Anhydrase (CA) CO2->CA H2O H₂O H2O->CA H2CO3 H₂CO₃ (Carbonic Acid) CA->H2CO3 Hydration HCO3 HCO₃⁻ (Bicarbonate) H2CO3->HCO3 H H⁺ H2CO3->H CO2_transport CO₂ Transport (in blood) HCO3->CO2_transport pH_reg pH Regulation H->pH_reg

Caption: The role of Carbonic Anhydrase in pH regulation and CO₂ transport.

Experimental Workflow for CA Inhibitor Screening start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate) start->prep_reagents prep_inhibitors Prepare Serial Dilutions of Test Compound & Control start->prep_inhibitors plate_setup Set up 96-well Plate (Buffer, Enzyme) prep_reagents->plate_setup add_inhibitors Add Inhibitors to Plate prep_inhibitors->add_inhibitors plate_setup->add_inhibitors incubate Incubate at Room Temperature add_inhibitors->incubate add_substrate Add Substrate to Initiate Reaction incubate->add_substrate measure Measure Absorbance (Kinetic) add_substrate->measure analyze Analyze Data (Calculate Reaction Rates) measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the IC50 of a carbonic anhydrase inhibitor.

Comparative Logic for Inhibitor Potency test_compound 5-(Tetrahydrofuran-2-yl)- 1,3,4-thiadiazol-2-amine (IC50_test) comparison Compare IC50 Values test_compound->comparison known_inhibitor Known Inhibitor (e.g., Acetazolamide) (IC50_known) known_inhibitor->comparison more_potent Test Compound is More Potent comparison->more_potent IC50_test < IC50_known less_potent Test Compound is Less Potent comparison->less_potent IC50_test > IC50_known equipotent Test Compound is Equipotent comparison->equipotent IC50_test ≈ IC50_known

Caption: Logical flow for comparing the potency of inhibitors based on IC50 values.

References

Safety Operating Guide

Proper Disposal of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound used in various research applications. Adherence to these protocols is essential to ensure the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

Key Hazards of Related Compounds:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[3]

Waste Segregation and Container Management

Proper segregation of chemical waste is fundamental to safe disposal.[4] Never mix incompatible chemicals.[5]

  • Solid Waste:

    • Collect solid this compound waste, including contaminated consumables like weighing paper and pipette tips, in a dedicated, clearly labeled hazardous waste container.[6]

    • The container must be chemically compatible with the waste and have a secure, leak-proof lid.[5]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.[6]

    • Do not mix with other incompatible waste streams.[6]

  • Sharps Waste:

    • Any contaminated sharps, such as needles or broken glassware, must be disposed of in a designated sharps container.[6]

  • Empty Containers:

    • Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7][8] After rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[7]

Labeling and Storage

Accurate and clear labeling of waste containers is a legal requirement and crucial for safety.[4]

  • Labeling Requirements: Each waste container must be labeled with:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazard symbols (e.g., irritant, toxic)

    • The accumulation start date

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area at or near the point of generation.[9]

    • Ensure containers are kept closed except when adding waste.[7]

    • Maintain secondary containment to prevent spills.[5]

Waste TypeContainer SpecificationLabeling Requirements
Solid Waste Chemically resistant, secure lid"Hazardous Waste", Chemical Name, Hazard Pictograms, Date
Liquid Waste Leak-proof, compatible material"Hazardous Waste", Chemical Name, Hazard Pictograms, Date
Sharps Puncture-resistant sharps container"Sharps Waste", Biohazard Symbol (if applicable)
Rinsate Leak-proof, compatible material"Hazardous Waste", Chemical Name of Solute and Solvent, Date

Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9] Evaporation of chemical waste in a fume hood is also prohibited.[7]

Step-by-Step Disposal Procedure:

  • Segregate Waste: Collect solid, liquid, and sharp waste in separate, appropriate containers as described above.

  • Label Containers: Clearly and accurately label each container with all required information.

  • Store Safely: Store the labeled waste containers in a designated satellite accumulation area.

  • Request Pickup: When the container is full or has reached the storage time limit (typically 6-12 months), submit a hazardous waste pickup request to your institution's EHS office.[9][10]

  • Documentation: Maintain detailed records of the waste generated, its storage, and disposal for regulatory compliance.[4]

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[6]

  • Contain Spill: For solid spills, carefully sweep or scoop the material into a labeled container for disposal, avoiding dust generation.[6] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill before collecting it into a hazardous waste container.[6]

  • Clean Area: Thoroughly clean the spill area with soap and water.[6] All cleaning materials must be disposed of as hazardous waste.[7]

  • Report Incident: Report the spill to your institution's EHS department.[6]

Disposal Workflow for this compound

G cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate Waste (Solid, Liquid, Sharps) Segregate Segregate into Appropriate Containers Generate->Segregate Step 1 Label Label Container (Name, Hazards, Date) Segregate->Label Step 2 Store Store in Designated Satellite Accumulation Area Label->Store Step 3 Request Request EHS Waste Pickup Store->Request Step 4 Dispose Professional Disposal (Incineration/Treatment) Request->Dispose Step 5

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Essential Safety and Operational Guidance for 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for handling 5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar thiadiazole derivatives. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before commencing any laboratory work.

Hazard Assessment

Thiadiazole derivatives are a class of compounds that may present several potential hazards. Based on data from analogous compounds, this compound should be handled with care, assuming the following potential risks:

  • Acute Toxicity : May be harmful if swallowed, inhaled, or in direct contact with skin.

  • Skin and Eye Irritation : May cause irritation upon contact.[1][2][3]

  • Respiratory Irritation : Inhalation of dust or vapors may lead to respiratory tract irritation.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or a Face ShieldNot generally required if handled in a fume hoodLab Coat
Reaction and Work-up Chemical Fume HoodNitrile or Neoprene GlovesSafety Goggles or a Face ShieldNot generally required if handled in a fume hoodLab Coat and closed-toe shoes
Spill Cleanup Well-ventilated areaChemical-resistant GlovesChemical Safety Goggles or a Face ShieldNIOSH-approved respirator if significant dust or aerosols are generatedLab Coat
Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe laboratory environment.

1. Preparation:

  • Ensure the work area within a chemical fume hood is clean and uncluttered.

  • Confirm that a calibrated eyewash station and a safety shower are readily accessible.[1]

  • Assemble all necessary equipment and reagents before handling the compound.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize the risk of dust generation and inhalation.[1]

  • Use dedicated, non-sparking tools to handle the solid compound, avoiding the creation of dust.[1]

3. Dissolution and Reaction:

  • When dissolving the solid, add it slowly to the solvent to prevent splashing.[1]

  • If heating is required, use a well-controlled heating mantle and monitor the process closely.

4. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Decontaminate all surfaces and equipment that have come into contact with the compound.

Emergency Procedures
SituationFirst-Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. Wear appropriate PPE for spill cleanup. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[4]
Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Solid Waste : Collect unused or expired compounds and any contaminated disposable items (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams.[4]

  • Sharps Waste : Any contaminated sharps (e.g., needles, broken glassware) must be placed in a designated sharps container.[4]

Disposal Procedure:

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards.[5]

  • Storage : Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal : Arrange for the disposal of all chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.[1][4]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

cluster_emergency Emergency Procedures prep Preparation - Verify fume hood function - Assemble all materials - Confirm emergency equipment access ppe Don Personal Protective Equipment (PPE) - Lab coat - Safety goggles - Nitrile gloves prep->ppe Step 1 weigh Weighing and Transfer - Perform in fume hood - Use dedicated tools - Minimize dust ppe->weigh Step 2 dissolve Dissolution/Reaction - Add solid to solvent slowly - Controlled heating if necessary weigh->dissolve Step 3 workup Work-up and Purification - Perform all steps in fume hood dissolve->workup Step 4 decon Decontamination - Clean all glassware and surfaces - Dispose of cleaning materials as waste workup->decon Step 5 waste Waste Segregation and Disposal - Collect solid and liquid waste separately - Label containers correctly - Arrange for licensed disposal decon->waste Step 6 post Post-Handling - Remove PPE - Wash hands thoroughly waste->post Step 7 spill Spill exposure Personal Exposure

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.